Gentisin
Descripción
This compound has been reported in Polygala tenuifolia, Gentianopsis grandis, and other organisms with data available.
a hydroxyxanthone from methanol extract of Gentianae (Gentian?) radix and Calophyllum
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1,7-dihydroxy-3-methoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-18-8-5-10(16)13-12(6-8)19-11-3-2-7(15)4-9(11)14(13)17/h2-6,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXYHGOIRWABTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195907 | |
| Record name | Gentisin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gentisin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.3 mg/mL at 16 °C | |
| Record name | Gentisin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
437-50-3 | |
| Record name | Gentisin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=437-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentisin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gentisin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-dihydroxy-3-methoxyxanthen-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GENTISIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K57MOP2HM0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gentisin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
273 - 275 °C | |
| Record name | Gentisin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Gentisin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentisin (1,7-dihydroxy-3-methoxy-9H-xanthen-9-one) is a naturally occurring xanthone found in the roots of Gentiana lutea and other plants.[1] As a member of the polyphenol class, this compound has garnered significant interest within the scientific community for its potential therapeutic applications, including its observed mutagenic activities and its role as an inhibitor of vascular smooth muscle cell proliferation. This technical guide provides a comprehensive overview of the chemical properties of this compound, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways to support further research and drug development endeavors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are fundamental to understanding its behavior in chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀O₅ | [1] |
| Molecular Weight | 258.23 g/mol | [1] |
| IUPAC Name | 1,7-dihydroxy-3-methoxyxanthen-9-one | [1] |
| Synonyms | Gentianin, Gentianic acid | [1] |
| CAS Number | 437-50-3 | [1] |
| Physical Description | Solid | [1] |
| Melting Point | 273 - 275 °C | [1] |
| Solubility | 0.3 mg/mL in water at 16 °C; Soluble in DMSO | [1] |
| pKa (Predicted) | 6.81 ± 0.20 |
Spectral Properties
Spectroscopic data is crucial for the identification and characterization of this compound.
UV-Visible Spectroscopy
In methanol, this compound exhibits characteristic absorption maxima (λmax) at 235, 260, 315, and 375 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) data for this compound shows a precursor ion ([M-H]⁻) with an m/z of 257.0455.[1]
Experimental Protocols
Detailed experimental protocols for determining the key chemical properties of this compound are provided below. These are generalized methods that can be adapted for xanthones and related polyphenolic compounds.
Determination of Melting Point
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.
Apparatus:
-
Capillary melting point apparatus
-
Sealed capillary tubes
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point.
Determination of Solubility
Principle: Solubility is the maximum amount of a solute that can dissolve in a known amount of solvent at a specific temperature.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO) in a vial.
-
Equilibration: The vials are sealed and placed in a constant temperature shaker or water bath and agitated for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated analytical method such as UV-Vis spectrophotometry or HPLC with a calibration curve.
UV-Visible Spectrophotometry
Principle: This technique measures the absorption of ultraviolet and visible light by a substance in solution. The absorbance is directly proportional to the concentration of the substance.
Apparatus:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Selection: A suitable solvent in which this compound is soluble and that does not absorb in the wavelength range of interest (e.g., methanol) is chosen.
-
Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared.
-
Spectral Scan: The UV-Vis spectrum of a this compound solution is recorded over a specific wavelength range (e.g., 200-500 nm) to determine the wavelength(s) of maximum absorbance (λmax).
-
Calibration Curve: The absorbance of each standard solution is measured at a selected λmax. A calibration curve of absorbance versus concentration is plotted.
-
Sample Analysis: The absorbance of the sample solution of unknown concentration is measured at the same λmax, and its concentration is determined from the calibration curve.
Biological Activity and Signaling Pathways
This compound exhibits several biological activities, including the inhibition of vascular smooth muscle cell (VSMC) proliferation and antioxidant effects. The following diagrams illustrate the putative signaling pathways involved, based on studies of related compounds.
Putative Signaling Pathway for Inhibition of VSMC Proliferation
This compound is known to inhibit the proliferation of vascular smooth muscle cells. While the precise mechanism for this compound is still under investigation, a plausible pathway, based on the actions of similar flavonoids, involves the modulation of the MAPK/ERK signaling cascade.
Caption: Putative inhibition of the MAPK/ERK signaling pathway by this compound in VSMCs.
Antioxidant Mechanism of Action
As a polyphenol, this compound is expected to possess antioxidant properties. The proposed mechanism, based on the behavior of the related gentisic acid, involves the scavenging of reactive oxygen species (ROS).
Caption: Proposed free radical scavenging mechanism of this compound.
Conclusion
This technical guide provides a foundational understanding of the chemical properties of this compound. The tabulated data offers a quick reference for its physical and spectral characteristics, while the detailed experimental protocols serve as a practical guide for researchers. The visualized signaling pathways, based on current understanding of related compounds, provide a conceptual framework for its biological activities. Further research is warranted to fully elucidate the specific NMR spectral characteristics, experimentally determine the pKa, and confirm the precise molecular mechanisms underlying its biological effects. This information will be invaluable for the continued exploration of this compound as a potential therapeutic agent.
References
Gentisin natural sources and biosynthesis pathway
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Gentamicin
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, biosynthesis pathway, and analysis of gentamicin, a clinically significant aminoglycoside antibiotic. Due to the high probability of a typographical error in the initial query for "gentisin," this document focuses on gentamicin, for which a substantial body of scientific literature exists, aligning with the detailed technical requirements of the request.
Natural Sources of Gentamicin
Gentamicin is a broad-spectrum antibiotic complex naturally produced by the fermentation of actinomycete bacteria of the genus Micromonospora. The primary producing organisms are Micromonospora purpurea and Micromonospora echinospora.[1][2][3][4][5] First isolated in 1963, gentamicin has become a crucial treatment for severe infections caused by Gram-negative and some Gram-positive bacteria.[1][6] The fermentation process yields a mixture of structurally related aminoglycoside compounds, collectively known as the gentamicin complex.[1][2][3]
The clinically utilized form, gentamicin C complex, is predominantly composed of five major components: gentamicin C1, C1a, C2, C2a, and C2b.[7][8] Additionally, minor components such as gentamicins A, B, B1, and X2, as well as related impurities like sisomicin and garamine, can be present in the fermentation broth.[1][9][10] The relative abundance of the major components can vary between different production batches and commercial formulations.[11]
Quantitative Composition of Gentamicin C Complex
The composition of the gentamicin C complex is a critical factor influencing its efficacy and toxicity. The United States Pharmacopeia (USP) has established specifications for the relative percentages of the major components in gentamicin sulfate formulations.[11][12] The table below summarizes the typical and USP-specified composition of the gentamicin C complex.
| Component | Typical Composition Range (%) | USP Specification (%) |
| Gentamicin C1 | 25 - 50 | 25 - 50 |
| Gentamicin C1a | 10 - 35 | 10 - 35 |
| Gentamicin C2 + C2a | 25 - 55 | 25 - 55 |
Note: The ranges can vary between different manufacturers and fermentation batches, though they must adhere to pharmacopeial standards.[11][12]
Gentamicin Biosynthesis Pathway
The biosynthesis of the gentamicin C complex is a complex, multi-step enzymatic process. The pathway begins with the central precursor, 2-deoxystreptamine (2-DOS), which is glycosylated and subsequently modified through a series of reactions including amination, methylation, dehydrogenation, and deoxygenation.[1]
The pathway branches at the intermediate gentamicin X2.[13][14] One branch, initiated by the C-methylation of gentamicin X2 to G418 by the enzyme GenK, leads to the production of gentamicins C2a, C2, and C1.[1][14][15] The other branch, which does not involve this initial C-methylation, produces gentamicins C1a and C2b.[14][15] A key and unusual feature of this pathway is the dideoxygenation at the 3' and 4' positions of an intermediate, a process catalyzed by the enzymes GenP, GenB3, and GenB4.[16][17]
The final methylation steps, which differentiate the various C components, are catalyzed by specific methyltransferases.[15] Notably, the enzyme responsible for the terminal 6'-N-methylation, GenL, is encoded by a gene located outside the main gentamicin biosynthetic gene cluster.[7][15]
Gentamicin C Complex Biosynthesis Pathway Diagram
Caption: Simplified biosynthesis pathway of the Gentamicin C complex.
Experimental Protocols
Fermentation and Extraction of Gentamicin
-
Microorganism and Culture Conditions: Micromonospora purpurea (e.g., ATCC 15835) is cultured in a suitable germination medium, followed by transfer to a fermentation medium.[5][18] Fermentation is typically carried out in shake flasks or bioreactors at 30-36°C for several days.[19] The medium composition, aeration, and pH are critical parameters for optimal gentamicin production.[5]
-
Extraction from Fermentation Broth:
-
Purification:
-
The crude extract is often subjected to ion-exchange chromatography using a resin such as macroporous resin D113 or Amberlite IRC-50.[20]
-
The column is washed, and gentamicin is eluted using a gradient of ammonium hydroxide or another suitable buffer.[20]
-
The collected fractions containing gentamicin are concentrated, and the pH is adjusted before lyophilization or crystallization to obtain gentamicin sulfate.[20][21]
-
Analysis of Gentamicin Components by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of gentamicin components and related impurities.[9][22]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Synergy Hydro-RP) is commonly used.[9]
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of an acidic aqueous solution (e.g., with trifluoroacetic acid - TFA) and an organic modifier like acetonitrile or methanol.[9][23] Ion-pairing agents are often necessary to achieve good separation of the highly polar gentamicin components.[23]
-
Temperature: Elevated temperatures (e.g., 50°C) can improve peak shape and reduce analysis time.[23]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is used.[9][22]
-
Detection: The components can be monitored in selected ion monitoring (SIM) mode for quantification or full scan mode for identification. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns for structural elucidation of components and impurities.[9][22]
-
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of the individual gentamicin components.[24][25][26]
-
Sample Preparation: The individual gentamicin components must first be purified, typically by preparative HPLC. The purified component is then dissolved in a suitable deuterated solvent, such as D₂O.
-
NMR Experiments: A suite of 1D and 2D NMR experiments are performed, including:
-
¹H NMR: Provides information on the number and chemical environment of protons.[27]
-
¹³C NMR: Provides information on the carbon skeleton.[4][28]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the different sugar rings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which helps to determine the stereochemistry and conformation of the molecule.[26]
-
By analyzing the data from these experiments, the complete chemical structure and stereochemistry of each gentamicin component can be determined.[24][25]
References
- 1. Recent advances in the biosynthesis and production optimization of gentamicin: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The genus Micromonospora as a model microorganism for bioactive natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Identification and Quantification of the Component Composition of the Active Substance Gentamicin Sulfate by 1 Н and 13 С NMR Spectroscopy | Moiseev | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 5. msk.or.kr [msk.or.kr]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Enzymology of Gentamicin Biosynthesis [repository.cam.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Identification of gentamicin impurities by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. journals.asm.org [journals.asm.org]
- 12. davidpublisher.com [davidpublisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 19. KR900000525B1 - Method for producing gentamicin by fermentation - Google Patents [patents.google.com]
- 20. CN103012515B - Preparation method of high-purity gentamycin - Google Patents [patents.google.com]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. Structural origins of gentamicin antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]
- 25. embopress.org [embopress.org]
- 26. embopress.org [embopress.org]
- 27. Proton Nuclear Magnetic Resonance Spectroscopy as a Technique for Gentamicin Drug Susceptibility Studies with Escherichia coli ATCC 25922 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Biological Activity of Gentisin from Gentianae radix: A Technical Guide for Researchers
An in-depth exploration of the pharmacological properties, experimental evaluation, and molecular mechanisms of gentisin, a key xanthone from the roots of Gentiana species.
Introduction
Gentianae radix, the root of plants from the Gentiana genus, has a long history of use in traditional medicine, primarily for its bitter tonic properties in treating digestive ailments. Modern phytochemical investigations have revealed a wealth of bioactive compounds within this plant material, including secoiridoids, iridoids, and xanthones. Among the xanthones, this compound (1,7-dihydroxy-3-methoxyxanthone) is a significant constituent that has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, detailing its anti-proliferative, mutagenic, and antioxidant properties. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key concepts to facilitate further investigation into the therapeutic potential of this natural compound.
Biological Activities of this compound
Current research has identified several key biological activities of this compound, with a notable focus on its influence on cell proliferation and its potential as a mutagen. Its antioxidant capacity, a common feature of phenolic compounds, has also been investigated.
Inhibition of Vascular Smooth Muscle Cell Proliferation
This compound has been identified as an inhibitor of vascular smooth muscle cell (VSMC) proliferation.[1] This anti-proliferative effect is significant in the context of atherosclerosis and other vascular diseases characterized by excessive VSMC growth. Studies have shown that this compound can inhibit PDGF-induced VSMC proliferation in a concentration-dependent manner.[1]
Mutagenic Activity
This compound has demonstrated mutagenic activity in the Ames test, a widely used bacterial reverse mutation assay.[1] This test assesses the ability of a chemical to induce mutations in the DNA of specific bacterial strains. The mutagenic potential of this compound is an important consideration in evaluating its safety profile for any potential therapeutic application.
Antioxidant Activity
As a xanthone, this compound is recognized for its antioxidant properties.[2] Xanthones are known to act as free radical scavengers, which can help to mitigate oxidative stress implicated in a variety of chronic diseases. The antioxidant capacity of this compound contributes to the overall antioxidant profile of Gentianae radix extracts.[2]
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound.
Table 1: Anti-proliferative Activity of this compound
| Biological Activity | Cell Type | Stimulant | IC₅₀ | Reference |
| Inhibition of Cell Proliferation | Vascular Smooth Muscle Cells | PDGF | 7.84 µM | [1] |
Table 2: Mutagenic Activity of this compound
| Assay | Bacterial Strain | Metabolic Activation (S9 mix) | Mutagenic Activity | Reference |
| Ames Test | Salmonella typhimurium TA100 | With | 6.94 revertants per microgram |
Table 3: Quantitative Analysis of this compound in Gentianae Radix
| Analytical Method | Plant Material | This compound Content (mg/g) | Reference |
| UHPSFC-DAD | Gentiana lutea root | 0.11 - 1.30 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Extraction and Isolation of this compound from Gentianae radix
A common method for the extraction and isolation of this compound from Gentianae radix involves solvent extraction followed by chromatographic separation.
-
Extraction:
-
Isolation:
-
The crude extract is then subjected to column chromatography, often using silica gel or Sephadex LH-20.[4]
-
Fractions are eluted with a gradient of solvents, such as a chloroform-methanol mixture.
-
Fractions containing this compound, monitored by thin-layer chromatography (TLC), are pooled and further purified by preparative TLC or recrystallization to yield pure this compound.[4]
-
Inhibition of PDGF-Induced Vascular Smooth Muscle Cell Proliferation Assay
This protocol details the steps to assess the anti-proliferative effect of this compound on vascular smooth muscle cells.
-
Cell Culture:
-
Rat aortic smooth muscle cells (RASMCs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Proliferation Assay (BrdU Incorporation):
-
RASMCs are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.[5]
-
The cells are then synchronized by serum starvation for 24 hours.[5]
-
Quiescent cells are pre-treated with varying concentrations of this compound for 1 hour before stimulation with platelet-derived growth factor-BB (PDGF-BB) (e.g., 20 ng/mL).[6][7]
-
After 48 hours of incubation, DNA synthesis is measured using a 5-bromo-2'-deoxyuridine (BrdU) incorporation assay kit according to the manufacturer's instructions.[5]
-
The absorbance is measured using a microplate reader, and the IC₅₀ value is calculated.
-
Ames Test for Mutagenic Activity
This protocol outlines the procedure for the bacterial reverse mutation assay to evaluate the mutagenic potential of this compound.
-
Bacterial Strains:
-
Procedure:
-
A solution of this compound at various concentrations is prepared.
-
The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate that mimics mammalian metabolism.[8]
-
In a test tube, the bacterial culture, the this compound solution, and either the S9 mix or a buffer are mixed with a small amount of histidine and biotin in soft agar.[8][9]
-
The mixture is poured onto a minimal glucose agar plate, which lacks histidine.[9]
-
The plates are incubated at 37°C for 48 hours.[9]
-
The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control plate indicates a mutagenic effect.[9]
-
Antioxidant Activity Assays (DPPH and ABTS)
These protocols describe common in vitro methods to assess the free radical scavenging activity of this compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.[10]
-
Different concentrations of this compound are added to the DPPH solution.[10]
-
The mixture is incubated in the dark at room temperature for 30 minutes.[10]
-
The absorbance of the solution is measured at 517 nm.[10]
-
The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined.[11]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
The ABTS radical cation (ABTS•⁺) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[10]
-
The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or methanol) to an absorbance of approximately 0.7 at 734 nm.[10]
-
Different concentrations of this compound are added to the ABTS•⁺ solution.[10]
-
After a short incubation period (e.g., 6-10 minutes), the absorbance is measured at 734 nm.[10][12]
-
The percentage of ABTS•⁺ scavenging activity is calculated, and the IC₅₀ value is determined.
-
Signaling Pathways and Molecular Mechanisms
While the biological activities of this compound have been identified, the specific molecular signaling pathways through which it exerts these effects are not yet well-elucidated. Research on Gentiana extracts as a whole suggests the involvement of pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) in their anti-inflammatory and anti-cancer effects.
One study on a Gentiana lutea root extract, which contains this compound, demonstrated an inhibitory effect on the PDGF-BB-induced ERK1/2 signaling pathway in vascular smooth muscle cells.[7][12] However, through docking analysis, this effect was primarily attributed to another compound in the extract, isovitexin.[7][12] Further research is required to determine the specific molecular targets and signaling cascades directly modulated by isolated this compound.
Visualizations
Experimental Workflows and Logical Relationships
Caption: General workflow for this compound bioactivity studies.
Caption: Logical flow of the Ames test for mutagenicity.
Conclusion and Future Directions
This compound, a xanthone isolated from Gentianae radix, exhibits distinct biological activities, including the inhibition of vascular smooth muscle cell proliferation and mutagenic potential. Its antioxidant properties are also noteworthy. This technical guide has provided a summary of the current knowledge, including quantitative data and detailed experimental protocols to aid researchers in this field.
A significant gap in the current understanding of this compound's pharmacology is the lack of detailed information regarding its specific molecular targets and the signaling pathways it modulates. While studies on crude extracts of Gentiana species provide some clues, further research focusing on pure this compound is necessary to elucidate its mechanism of action at the molecular level. Future investigations could explore its effects on key signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, and utilize gene expression profiling to identify its downstream targets. A more profound understanding of these mechanisms will be crucial for evaluating the full therapeutic potential and safety profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PDGF-Induced Proliferation in Human Arterial and Venous Smooth Muscle Cells: Molecular Basis for Differential Effects of PDGF Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rh1 Inhibits Angiotensin II-Induced Vascular Smooth Muscle Cell Migration and Proliferation through Suppression of the ROS-Mediated ERK1/2/p90RSK/KLF4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ispub.com [ispub.com]
Unraveling the Cellular Mechanisms of Gentisin: A Technical Guide
A Note on Terminology: The term "Gentisin" is an uncommon chemical identifier. Scholarly literature extensively details the mechanisms of "Genistein," an isoflavone phytoestrogen, and "Gentamicin," an aminoglycoside antibiotic. This guide will primarily focus on Genistein , as its multifaceted effects on cellular signaling pathways align closely with the interests of researchers in drug development. The cellular actions of Gentamicin and Gentisic Acid will be briefly summarized for clarity.
This technical guide delves into the molecular mechanisms of Genistein in cellular models, providing a comprehensive overview for researchers, scientists, and drug development professionals. The information is presented through structured data, detailed experimental protocols, and visual diagrams of key signaling pathways.
Core Cellular Mechanisms of Genistein
Genistein, a soy-derived isoflavone, exerts pleiotropic effects on various cell types, influencing processes from cell cycle regulation and apoptosis to inflammation and oxidative stress. Its mechanisms of action are complex and often cell-type specific.
Apoptosis Induction
Genistein is a well-documented inducer of apoptosis in various cancer cell lines. One of the primary mechanisms involves the activation of the intrinsic apoptotic pathway. In human colon cancer cells, for instance, Genistein has been shown to upregulate the expression of caspase-3 at both the gene and protein levels, leading to increased enzymatic activity and subsequent programmed cell death.[1] This process is often mediated by the p38 MAPK pathway.[1] Furthermore, in colon cancer cells, Genistein can induce apoptosis by causing DNA damage through the inhibition of topoisomerase II.[2] Interestingly, this induction of apoptosis via topoisomerase II-mediated DNA cleavage is not always a prerequisite for apoptosis to occur.[2]
Another key pathway implicated in Genistein-induced apoptosis is the ATM/p53-dependent pathway.[3] In human colon cancer cells (HCT-116), Genistein treatment leads to the activation of ATM and subsequent upregulation of p53 and its downstream target, p21.[3]
Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis
This protocol is commonly used to quantify apoptosis following treatment with Genistein.
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HCT-116 or SW-480 human colon cancer cells
-
Genistein (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HCT-116 or SW-480 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Genistein (e.g., 25, 50, 100 µM) for a specified duration (e.g., 48 or 72 hours).[3][4] Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Genistein.
Cell Cycle Arrest
Genistein can induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines.[3] In human colon cancer cells, this arrest is associated with the upregulation of p53 and the cyclin-dependent kinase (CDK) inhibitor p21.[3] The activation of the ATM/p53 signaling pathway plays a crucial role in this process.[3] Genistein has also been shown to downregulate the expression of key G2/M transition proteins such as cdc2 and cdc25A.[3]
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines the procedure for analyzing cell cycle distribution following Genistein treatment.
Objective: To determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Genistein
-
Complete cell culture medium
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with Genistein as described in the apoptosis protocol.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution. Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to distinguish between the different cell cycle phases.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Anti-inflammatory Effects
Genistein exhibits significant anti-inflammatory properties by modulating various signaling pathways. It has been shown to inhibit the activation of nuclear factor kappa-B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[5][6] Genistein can also suppress the production of pro-inflammatory mediators such as prostaglandins (PGs), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like TNF-α and IL-6.[5][6][7] Additionally, its ability to reduce reactive oxygen species (ROS) contributes to its anti-inflammatory effects.[5][6]
Neuroprotection
In the context of the central nervous system, Genistein demonstrates neuroprotective effects through multiple mechanisms. It can reduce oxidative stress, promote growth factor signaling, and exert immune-suppressive actions.[8] These effects are beneficial in conditions like cerebral ischemia.[8] Genistein's ability to cross the blood-brain barrier allows it to act on neuronal, glial, and endothelial cells.[8][9]
Signaling Pathways Modulated by Genistein
The diverse biological activities of Genistein stem from its ability to interact with and modulate multiple intracellular signaling pathways.
ATM/p53 Signaling Pathway in Cancer
In response to DNA damage, which can be induced by Genistein's inhibition of topoisomerase II, the ATM kinase is activated. Activated ATM then phosphorylates and activates p53, a critical tumor suppressor. p53, in turn, transcriptionally activates genes involved in cell cycle arrest (e.g., p21) and apoptosis.
Caption: Genistein-induced ATM/p53 signaling pathway leading to cell cycle arrest and apoptosis.
NF-κB Signaling Pathway in Inflammation
Genistein can inhibit the NF-κB signaling pathway, which is a central regulator of inflammation. By preventing the activation of IKK (IκB kinase), Genistein blocks the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB inflammatory pathway by Genistein.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of Genistein in cellular models.
Table 1: Effects of Genistein on Apoptosis and Cell Cycle in Colon Cancer Cells
| Cell Line | Treatment | Effect | Reference |
| HCT-116 | 50 µM Genistein for 48h | Significant increase in G2/M phase cells. | [3] |
| HCT-116 | 50 µM Genistein | Total apoptotic cell ratio of 33.4%. | [4] |
| HCT-116 | 100 µM Genistein | Total apoptotic cell ratio of 59.2%. | [4] |
| HCT-116 | 25, 50, 100 µM Genistein for 72h | Dose-dependent increase in p53, p21, and GADD45α protein expression. | [3][4] |
| SW-480 | 50 µM Genistein for 48h | Significant increase in G2/M phase cells. | [3] |
| HT-29 | 30, 50, 70 µM Genistein | Time- and dose-dependent upregulation of caspase-3 gene expression. | [1] |
| HT-29 | ≥60 µM Genistein | Induction of apoptosis. | [2] |
Brief Overview of Gentamicin and Gentisic Acid Mechanisms
Gentamicin
Gentamicin is an aminoglycoside antibiotic whose primary mechanism of action in bacteria is the inhibition of protein synthesis by binding to the 30S ribosomal subunit.[2][5][10][11] In eukaryotic cells, particularly renal proximal tubular cells, Gentamicin can induce apoptosis.[3][8] This process is often associated with the generation of reactive oxygen species (ROS).[12] At high concentrations, Gentamicin can also have pro-inflammatory and anti-angiogenic effects.[13][14] It has also been shown to regulate the function of Tregs via the STAT5 signaling pathway in a mouse model of sepsis.[15]
Table 2: Effects of Gentamicin in Cellular Models
| Cell Line/System | Treatment | Effect | Reference |
| LLC-PK1 renal cells | Low concentrations with electroporation | Induction of apoptosis. | [8] |
| LLC-PK1 & MDCK cells | Up to 3 mM for up to 4 days | Time- and concentration-dependent increase in apoptosis. | [3] |
| Human neutrophils | 150 µM (whole-cell), 10 µM (cell-free) | IC50 for inhibition of NADPH oxidase. | [16] |
| J774 mouse macrophages | 5 mg/liter (10x MIC) | Slow bactericidal activity against intracellular S. aureus. | [17] |
Gentisic Acid
Gentisic acid is a metabolite of aspirin and is known for its antioxidant and anti-inflammatory properties. Its primary mechanism of action is the scavenging of free radicals. It has also been investigated for its neuroprotective effects in models of Parkinson's disease.[18]
Table 3: Effects of Gentisic Acid in Cellular Models
| System/Model | Effect | Reference |
| In vitro antioxidant assay | EC50 of 0.09 with an antioxidant reducing power (ARP) of 11.1. | [19] |
| Zebrafish model of Parkinson's disease | Ameliorated locomotor behaviors and improved expression of PD-related genes. | [18] |
| 177Lu-labelled minigastrin analogue | Exhibited both oxidant and antioxidant effects, with a pH-dependent antioxidant behavior. | [20][21] |
Conclusion
Genistein is a multifaceted compound with significant potential in drug development, particularly in the areas of oncology and inflammatory diseases. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its anti-inflammatory and neuroprotective properties, makes it a subject of intense research. Understanding the intricate signaling pathways that Genistein modulates is key to harnessing its therapeutic potential. This guide provides a foundational understanding of these mechanisms, supported by experimental data and protocols, to aid researchers in their exploration of this promising natural compound.
References
- 1. Genistein induces apoptosis in immature human thymocytes by inhibiting topoisomerase-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Gentamicin-induced apoptosis in renal cell lines and embryonic rat fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial and anti-inflammatory effects of genistein in Staphylococcus aureus induced osteomyelitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gentamicin Causes Apoptosis at Low Concentrations in Renal LLC-PK1 Cells Subjected to Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the neuroprotective effects of Genistein on Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gentamicin - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. scialert.net [scialert.net]
- 13. Ultrahigh dose gentamicin alters inflammation and angiogenesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 15. Gentamicin promoted the production of CD4+CD25+ Tregs via the STAT5 signaling pathway in mice sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory action of gentamycin through inhibitory effect on neutrophil NADPH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative Analysis of Gentamicin, Azithromycin, Telithromycin, Ciprofloxacin, Moxifloxacin, and Oritavancin (LY333328) Activities against Intracellular Staphylococcus aureus in Mouse J774 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gentisic acid exerts neuroprotective effects in neurotoxin-induced Parkinson's disease model in zebrafish: Cross-talk between pathways related with neurodegeneration in the gut-brain axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oxidant and Antioxidant Effects of Gentisic Acid in a 177Lu-Labelled Methionine-Containing Minigastrin Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oxidant and Antioxidant Effects of Gentisic Acid in a 177Lu-Labelled Methionine-Containing Minigastrin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gentisin, a naturally occurring xanthone found predominantly in the roots of Gentiana species, and its related compounds have emerged as promising scaffolds for the development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacological potential of this compound and related xanthones, with a focus on their anticancer, anti-inflammatory, antidiabetic, and neuroprotective properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts in this area. While research on this compound itself is still developing, the broader class of xanthones, including derivatives from sources like mangosteen, provides a strong rationale for its therapeutic potential.
Introduction to this compound and Xanthones
Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone nucleus. This compound (1,7-dihydroxy-3-methoxyxanthone) is a prominent member of this family, often found alongside related structures such as isothis compound. These compounds are secondary metabolites in a variety of plants, most notably in the Gentianaceae family, which has a long history in traditional medicine. The diverse biological activities of xanthones, including their antioxidant, anti-inflammatory, and anticancer effects, have spurred significant interest in their pharmacological applications.
Pharmacological Activities of this compound and Related Xanthones
The therapeutic potential of this compound and its analogs spans several key areas of interest in modern drug discovery. The following sections summarize the available quantitative data on their major pharmacological effects.
Anticancer Activity
Xanthones have demonstrated significant cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not widely reported, studies on related xanthones and plant extracts containing this compound provide evidence of their anticancer potential. The primary mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Related Xanthones
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Goniothalamin (GTN) | Saos-2 (Osteosarcoma) | MTT | 0.62 ± 0.06 µg/mL (72h) | [1] |
| Goniothalamin (GTN) | A549 (Lung Adenocarcinoma) | MTT | < 2 µg/mL (72h) | [1] |
| Goniothalamin (GTN) | UACC-732 (Breast Carcinoma) | MTT | < 5 µg/mL (72h) | [2] |
| Goniothalamin (GTN) | MCF-7 (Breast Adenocarcinoma) | MTT | < 5 µg/mL (72h) | [2] |
| Goniothalamin (GTN) | HT29 (Colorectal Adenocarcinoma) | MTT | 1.64 ± 0.05 µg/mL (72h) | [1] |
Anti-inflammatory Activity
The anti-inflammatory properties of xanthones are well-documented and are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB and MAPK pathways. This includes the inhibition of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α.
Table 2: Anti-inflammatory Activity of this compound and Related Compounds
| Compound | Cell Line | Activity | IC50 Value/Effect | Reference |
| This compound (in Rhodiola sachalinensis) | RAW 264.7 | NO Production Inhibition | 21.34 ± 2.52 µM | [3] |
| Genistein | J774 Macrophages | NO Production Inhibition | 30 µM | [4] |
| Xanthine Derivatives | Human Mononuclear Cells | TNF-α Suppression | 41 µM - 419 µM | [5] |
| Gentamicin | HK-2 cells | LPS-driven TNF-α production | Up to 80% inhibition | [6] |
Antidiabetic Activity
A key mechanism for managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase, which reduces postprandial hyperglycemia. Gentisic acid, a related compound, has shown inhibitory activity against this enzyme.
Table 3: Antidiabetic Activity of Gentisic Acid and Other Natural Compounds
| Compound | Enzyme | IC50 Value | Reference |
| Gentisic Acid | α-glucosidase | 1.69 ± 0.027 mg/mL | [7] |
| Gentisic Acid | α-amylase | 2.07 ± 0.3 mg/mL | [7] |
| Acarbose (Standard) | α-glucosidase | 0.00084 ± 0.00007 mg/mL | [7] |
| Acarbose (Standard) | α-amylase | 0.717 ± 0.054 mg/mL | [7] |
| Chrysophyllum cainito extract | α-glucosidase | 0.0012 mg/mL | [8] |
| Ensete superbum extract | α-glucosidase | 0.0018 mg/mL | [8] |
Neuroprotective Effects
This compound and related compounds are being investigated for their potential to protect against neurodegenerative diseases. Their antioxidant properties and ability to counteract oxidative stress are believed to be key to their neuroprotective mechanisms. For instance, genistein has been shown to have neuroprotective effects in cellular models of Parkinson's disease by reducing oxidative stress and apoptosis.[1]
Key Signaling Pathways Modulated by this compound and Related Xanthones
The pharmacological effects of this compound and related xanthones are mediated through their interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound and other xanthones are thought to exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.
Figure 1: The NF-κB signaling pathway and points of inhibition by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in inflammation, cell proliferation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. The three main MAPK families are ERK, JNK, and p38. Activation of these pathways can lead to the production of inflammatory cytokines and enzymes. This compound may modulate this pathway, contributing to its anti-inflammatory and anticancer effects.
Figure 2: The MAPK/ERK signaling pathway and a potential point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the pharmacological potential of this compound and related xanthones.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow Diagram
Figure 3: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
Treatment: Prepare serial dilutions of the test compound (this compound or related xanthone) in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[9][10]
Western Blot for NF-κB Activation
Western blotting is used to detect specific proteins in a sample. To assess NF-κB activation, the levels of key proteins in the signaling pathway, such as phosphorylated IκBα (p-IκBα) and the nuclear translocation of the p65 subunit, are measured.
Workflow Diagram
Figure 4: General workflow for Western blot analysis.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound and/or an inflammatory stimulus (e.g., TNF-α, LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., rabbit anti-phospho-IκBα or rabbit anti-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1-2 hours at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[11][12]
Pharmacokinetics and Metabolism
The pharmacokinetic profile of a compound is a critical determinant of its therapeutic efficacy. While comprehensive pharmacokinetic data for this compound is limited, studies on other xanthones and related compounds like genistein suggest that they can be rapidly metabolized, primarily through glucuronidation and sulfation, which may affect their bioavailability. For example, gentamicin, although structurally different, is primarily excreted unchanged through the kidneys.[13] Further research is needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Conclusion and Future Directions
This compound and related xanthones represent a promising class of natural products with diverse pharmacological activities. Their potential as anticancer, anti-inflammatory, antidiabetic, and neuroprotective agents warrants further investigation. This technical guide provides a foundational overview to aid researchers in this endeavor.
Future research should focus on:
-
Comprehensive Screening: Systematic screening of this compound and a library of its derivatives against a wide range of cancer cell lines and in various models of inflammation, diabetes, and neurodegeneration to obtain robust quantitative data.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by this compound to fully elucidate its mechanisms of action.
-
Pharmacokinetic Profiling: Detailed ADME studies to understand the bioavailability and metabolic fate of this compound, which is crucial for its development as a therapeutic agent.
-
In Vivo Efficacy: Evaluation of the therapeutic efficacy of this compound in relevant animal models of human diseases.
By addressing these key areas, the full therapeutic potential of this compound and related xanthones can be unlocked, paving the way for the development of novel and effective drugs for a range of debilitating diseases.
References
- 1. Pharmacokinetics of Gentamicin C1, C1a, and C2 in Beagles after a Single Intravenous Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gentamicin suppresses endotoxin-driven TNF-alpha production in human and mouse proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insight into Gentisic Acid Antidiabetic Potential Using In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
- 12. Pharmacokinetics of gentamicin and kanamycin during hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Effect of genistein on the TLR and MAPK transduction cascades in lipopolysaccharide -stimulated macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Structure-Activity Relationship of Gentisin: A Technical Overview
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: The following technical guide addresses the current understanding of the structure-activity relationship (SAR) of the natural compound gentisin. It is important to note that, based on a comprehensive review of publicly available scientific literature, in-depth research on this compound, particularly concerning extensive SAR studies, detailed experimental protocols for a wide range of biological activities, and elucidated signaling pathways, is limited. This guide compiles the available information and highlights areas for future research.
Introduction to this compound
This compound is a naturally occurring xanthone found in the roots of plants from the Gentiana genus, such as Gentiana lutea (great yellow gentian).[1] Structurally, it is 1,7-dihydroxy-3-methoxyxanthone. As a secondary metabolite, its concentration in plant matter can be variable.[1] While less studied than other phytochemicals, some biological activities of this compound have been reported.
Known Biological Activities and Quantitative Data
The primary reported biological activity of this compound relates to its effect on cell proliferation. Specifically, it has been shown to inhibit the proliferation of vascular smooth muscle cells.
Table 1: Quantitative Data on the Biological Activity of this compound
| Biological Activity | Cell Line/Model | Parameter | Value | Reference |
| Inhibition of PDGF-induced proliferation | Vascular Smooth Muscle Cells | IC50 | 7.84 µM | [2] |
This table will be expanded as more quantitative data from peer-reviewed studies become available.
Structure-Activity Relationship (SAR)
Currently, there is a notable lack of published research focusing on the systematic structure-activity relationship of this compound. To establish a clear SAR, studies involving the synthesis of various this compound derivatives and their subsequent biological evaluation would be necessary. Key modifications could include:
-
Alterations to the hydroxyl groups at positions 1 and 7 (e.g., esterification, etherification) to probe their importance in target binding.
-
Modification or replacement of the methoxy group at position 3 to understand its role in the molecule's activity and metabolic stability.
-
Substitution at other positions on the xanthone scaffold to explore new interaction points with biological targets.
Without such studies, a detailed discussion of the SAR for this compound remains speculative.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not widely published. The following is a generalized workflow based on the available information for assessing the anti-proliferative effects of a compound like this compound on vascular smooth muscle cells.
Signaling Pathways
The specific signaling pathways modulated by this compound have not been extensively characterized. The reported inhibition of Platelet-Derived Growth Factor (PDGF)-induced proliferation of vascular smooth muscle cells suggests a potential interaction with the PDGF receptor tyrosine kinase (PDGFR) signaling cascade.[2]
Further research is required to validate this hypothesis and to explore other potential molecular targets and signaling pathways affected by this compound.
Conclusion and Future Directions
This compound is a natural xanthone with preliminary evidence of biological activity, particularly in the inhibition of vascular smooth muscle cell proliferation. However, the current body of scientific literature is insufficient to provide a comprehensive understanding of its structure-activity relationship, mechanisms of action, and full therapeutic potential.
For the scientific and drug development communities, this compound presents an opportunity for further investigation. Future research should focus on:
-
Systematic SAR studies: Synthesis and biological evaluation of a library of this compound derivatives to elucidate the roles of its functional groups.
-
Broader biological screening: Assessing the activity of this compound and its analogs against a wider range of biological targets, including those relevant to cancer, inflammation, and neurodegenerative diseases.
-
Mechanistic studies: Elucidating the specific signaling pathways and molecular targets modulated by this compound to understand its mechanism of action at a molecular level.
Such studies would be invaluable in determining whether this compound or its derivatives could serve as a scaffold for the development of novel therapeutic agents.
References
Gentisin in Gentiana lutea: A Technical Guide to a Promising Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gentisin, a prominent xanthone found in the roots of Gentiana lutea (yellow gentian), has garnered significant interest within the scientific community for its diverse pharmacological activities. As a key secondary metabolite of this traditional medicinal plant, this compound exhibits a range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, physicochemical properties, and established experimental protocols for its extraction, isolation, and quantification. Furthermore, it delves into the current understanding of its mechanisms of action, supported by quantitative data and visual representations of relevant pathways to facilitate further research and drug development endeavors.
Introduction
Gentiana lutea, commonly known as yellow gentian, has a long history of use in traditional medicine, primarily valued for its bitter principles which act as digestive tonics. Beyond these traditional uses, the roots of G. lutea are a rich source of various secondary metabolites, among which the xanthones, particularly this compound (1,7-dihydroxy-3-methoxyxanthone), are of significant pharmacological interest.[1] Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold, and their presence in Gentiana species contributes to the plants' therapeutic properties.[1] This guide focuses specifically on this compound, providing an in-depth technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Physicochemical Properties of this compound
This compound is a yellow crystalline compound with limited solubility in water but soluble in organic solvents like dimethyl sulfoxide (DMSO).[2][3] A thorough understanding of its chemical and physical properties is fundamental for its extraction, isolation, and formulation in preclinical and clinical studies.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₀O₅ | [3] |
| Molecular Weight | 258.23 g/mol | [3] |
| CAS Number | 437-50-3 | [3] |
| IUPAC Name | 1,7-dihydroxy-3-methoxy-9H-xanthen-9-one | [3] |
| Melting Point | 266-267 °C | [3] |
| Appearance | Light yellow to yellow solid | [3] |
| Solubility | 0.3 g/L in water at 16 °C; Soluble in DMSO | [2][3] |
Biosynthesis of this compound in Gentiana lutea
The biosynthesis of xanthones in higher plants, including Gentiana lutea, is a complex process that involves a combination of the shikimate and acetate pathways. The xanthone nucleus is of mixed biosynthetic origin, with the A and C rings arising from the acetate pathway and the B ring from the shikimate pathway.
The key steps in the biosynthesis of this compound are as follows:
-
Formation of Precursors: The shikimate pathway provides 3-hydroxybenzoic acid, while the acetate-malonate pathway contributes three molecules of malonyl-CoA.
-
Benzophenone Synthesis: These precursors condense to form a benzophenone intermediate, specifically 2,3′,4,6-tetrahydroxybenzophenone.
-
Oxidative Cyclization: This benzophenone intermediate undergoes regioselective oxidative phenolic coupling, catalyzed by a cytochrome P450-dependent enzyme, xanthone synthase, to form the core xanthone structure, 1,3,7-trihydroxyxanthone.
-
Modification: Subsequent enzymatic modifications, such as O-methylation, lead to the formation of this compound.
Pharmacological Activities of this compound
This compound has been investigated for a variety of pharmacological effects. The following sections summarize the key findings and, where available, provide quantitative data on its activity.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its phenolic structure, which enables it to scavenge free radicals. Various in vitro assays have been used to quantify this activity.
| Assay | Result for this compound-containing Extracts or Related Compounds | Reference(s) |
| DPPH Radical Scavenging Assay | IC₅₀ values for related extracts vary, indicating dose-dependent activity. | [4][5] |
| Ferric Reducing Antioxidant Power (FRAP) | Demonstrates electron-donating capacity to reduce Fe³⁺ to Fe²⁺. | [6][7] |
Note: Specific IC₅₀ values for pure this compound in these assays are not consistently reported in the reviewed literature; values often pertain to complex extracts.
Anti-inflammatory Activity
This compound has shown potential anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Mechanism of Action: The anti-inflammatory activity of compounds structurally related to this compound, such as other flavonoids and xanthones, is often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][8] These pathways are crucial for the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). By inhibiting the activation of NF-κB and the phosphorylation of MAPK proteins, this compound can potentially reduce the expression of these inflammatory mediators.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest.
Mechanism of Action: Studies on structurally similar compounds suggest that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by changes in the Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and activation of caspases.[9][10] Furthermore, this compound may cause cell cycle arrest, often at the G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[9]
| Cell Line | IC₅₀ Value (µM) | Reference(s) |
| HeLa (Cervical Cancer) | Data for related compounds suggest activity. | [11] |
| MCF-7 (Breast Cancer) | Data for related compounds suggest activity. | [9][10] |
| HepG2 (Liver Cancer) | Data for related compounds suggest activity. | [9][10] |
Note: Specific IC₅₀ values for pure this compound against a wide range of cancer cell lines are limited in the readily available literature. The provided information is based on studies of structurally related xanthones and flavonoids, indicating potential activity that warrants further investigation for this compound itself.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from Gentiana lutea roots.
Ultrasound-Assisted Extraction (UAE) of this compound
Ultrasound-assisted extraction is an efficient method for obtaining this compound and other bioactive compounds from plant material.[7][11][12]
Protocol:
-
Sample Preparation: Air-dry the roots of Gentiana lutea at room temperature in a dark, ventilated area. Grind the dried roots into a fine powder using a laboratory mill.
-
Extraction Solvent: Prepare a hydroethanolic solution, typically in the range of 30-50% ethanol in water (v/v).
-
Extraction Procedure:
-
Weigh 10 g of the powdered gentian root and place it in a 500 mL flask.
-
Add the extraction solvent at a solid-to-solvent ratio of 1:30 to 1:40 (g/mL).
-
Place the flask in an ultrasonic water bath with a constant power (e.g., 320 W) and frequency (e.g., 35 kHz).
-
Set the extraction temperature to 50-65 °C.
-
Perform the extraction for a duration of 30-50 minutes.
-
-
Post-Extraction:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40 °C to remove the ethanol.
-
The resulting aqueous extract can be lyophilized to obtain a dry powder for further analysis or purification.
-
Isolation of this compound by Column Chromatography
For the purification of this compound from the crude extract, column chromatography is a standard technique.[13]
Protocol:
-
Stationary Phase Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry packing method with an appropriate non-polar solvent (e.g., n-hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. After drying, carefully load the adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light (254 nm and 365 nm).
-
Pooling and Crystallization: Combine the fractions containing pure this compound (as determined by TLC). Evaporate the solvent to obtain the purified compound, which can be further purified by recrystallization from a suitable solvent like ethanol.
Quantification of this compound by HPLC-DAD
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a reliable and widely used method for the quantification of this compound in plant extracts.[12][14]
Protocol:
-
Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase or a suitable solvent (e.g., methanol) to a final concentration within the linear range of the calibration curve. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of 0.1% formic acid in water (Solvent A) and methanol (Solvent B).
-
Gradient Program: A representative gradient could be: 0-10 min, 15-30% B; 10-45 min, 30-50% B; 45-50 min, 50-80% B; 50-55 min, 80-95% B; 55-60 min, 100% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5-10 µL.
-
Detection: Diode-Array Detector set to monitor at the maximum absorbance wavelength of this compound (around 260 nm).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Conclusion and Future Perspectives
This compound, a key xanthone from Gentiana lutea, demonstrates significant potential as a therapeutic agent due to its antioxidant, anti-inflammatory, and anticancer properties. This guide has provided a detailed overview of its biosynthesis, physicochemical characteristics, and methodologies for its study. While promising, further research is required to fully elucidate the specific molecular mechanisms underlying its pharmacological activities and to establish its efficacy and safety in vivo. The development of optimized extraction and purification protocols, as outlined in this guide, is crucial for obtaining high-purity this compound for such studies. Future investigations should focus on detailed mechanistic studies, preclinical animal models, and eventually, well-designed clinical trials to translate the therapeutic potential of this compound into clinical applications.
References
- 1. Anti-inflammatory effect of gamma-irradiated genistein through inhibition of NF-κB and MAPK signaling pathway in lipopolysaccharide-induced macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasound-Assisted Water Extraction of Gentiopicroside, Isothis compound, and Polyphenols from Willow Gentian “Dust” Supported by Hydroxypropyl-β-Cyclodextrin as Cage Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dpph assay ic50: Topics by Science.gov [science.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cell lines ic50: Topics by Science.gov [science.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
In-Vitro Bioactivity of Gentisic Acid: A Technical Overview
Disclaimer: Preliminary searches for in-vitro studies on the bioactivity of gentisin yielded limited specific data. This technical guide will therefore focus on the closely related and more extensively studied compound, gentisic acid (2,5-dihydroxybenzoic acid), a known metabolite of aspirin and a naturally occurring phenolic acid.[1][2] The findings presented herein pertain to gentisic acid and offer valuable insights into the potential bioactivities of this class of compounds.
This document provides a comprehensive overview of the preliminary in-vitro studies on the anticancer, anti-inflammatory, and antioxidant properties of gentisic acid. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the associated signaling pathways.
Anticancer Activity of Gentisic Acid
Gentisic acid has demonstrated notable anticancer potential in various in-vitro models. Its mechanisms of action primarily involve the inhibition of cell proliferation, induction of apoptosis, and modulation of key signaling pathways implicated in cancer progression.
A study investigating the anticancer effects of gentisic acid on non-small cell lung carcinoma (NSCLC) A549 cells revealed a dose-dependent inhibition of cell proliferation.[3] Furthermore, in colorectal cancer cell lines SW480 and SW620, gentisic acid exhibited selective antitumor effects with IC50 values of 22.39 ± 2.12 µM and 11.83 ± 1.54 µM, respectively.[3] The compound was also found to induce cell cycle arrest at the S and G2/M phases.[3] Another aspect of its anticancer activity is the inhibition of the Fibroblast Growth Factor (FGF) signaling pathway.[4][5]
Quantitative Data for Anticancer Activity
| Cell Line | Cancer Type | Parameter | Value | Reference |
| SW480 | Colorectal Cancer | IC50 | 22.39 ± 2.12 µM | [3] |
| SW620 | Colorectal Cancer | IC50 | 11.83 ± 1.54 µM | [3] |
| HCT15 | Colon Cancer | IC50 | 800 µM | [6] |
| CRL1790 | - | IC50 | >100 µM | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Seed cancer cells (e.g., A549, SW480, SW620) in 96-well plates at a specified density and incubate for 24 hours.
-
Treat the cells with various concentrations of gentisic acid and incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability. The IC50 value is then calculated.
Signaling Pathways in Anticancer Activity
Gentisic acid has been shown to modulate several critical signaling pathways in cancer cells. In NSCLC cells, it upregulates the tumor suppressor protein p53, which in turn regulates the intrinsic apoptotic pathway by modulating the expression of Bcl-2, Bax, and cleaved caspase-3. This is mediated through the inhibition of the PI3K/Akt pathway.[3] In colorectal cancer, gentisic acid has been found to block GPR81-mediated DEPDC5 degradation, which is crucial for metastasis.[7] It also suppresses the EMT and mTOR signaling pathways.[7]
Anti-inflammatory Activity of Gentisic Acid
Gentisic acid exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.
In-vitro studies using RAW 264.7 macrophages have shown that gentisic acid effectively suppresses lipopolysaccharide (LPS)-stimulated inflammatory responses.[8] This includes a reduction in nitric oxide (NO) and pro-inflammatory cytokines.[8]
Experimental Protocols
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Culture RAW 264.7 macrophages in a suitable medium.
-
Pre-treat the cells with different concentrations of gentisic acid for a specified time.
-
Stimulate the cells with LPS (lipopolysaccharide) to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at a specific wavelength to quantify the amount of nitrite, a stable product of NO.
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of gentisic acid are largely attributed to its ability to modulate the NF-κB and Nrf2/HO-1 signaling pathways. It has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes.[9][10][11] Simultaneously, it can activate the Nrf2/HO-1 pathway, which is involved in the antioxidant and anti-inflammatory cellular defense mechanisms.[9][10][11]
Antioxidant Activity of Gentisic Acid
Gentisic acid is a potent antioxidant, a property that underpins many of its other biological activities.[2][12] It acts as a free radical scavenger and can protect cells from oxidative damage.
Studies have demonstrated its ability to scavenge hydroxyl radicals and organohaloperoxyl radicals.[12][13] In-vitro models using isolated rat liver mitochondria and human erythrocytes have shown that gentisic acid can significantly reduce gamma radiation-induced damage to lipids and proteins.[12][13]
Quantitative Data for Antioxidant Activity
| Assay | Parameter | Result | Reference |
| Hydroxyl Radical Scavenging | Rate Constant (k) | 1.1 × 10¹⁰ dm³mol⁻¹s⁻¹ | [13] |
| Organohaloperoxyl Radical Scavenging | Rate Constant (k) | 9.3 × 10⁷ dm³mol⁻¹s⁻¹ | [13] |
| DPPH Radical Scavenging | Activity | More potent than α-resorcylic acid | [14] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Add different concentrations of gentisic acid to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time.
-
Measure the absorbance of the solution at a specific wavelength.
-
The decrease in absorbance indicates the radical scavenging activity of gentisic acid.
Experimental Workflow for Antioxidant Assays
References
- 1. A review on gentisic acid as a plant derived phenolic acid and metabolite of aspirin: Comprehensive pharmacology, toxicology, and some pharmaceutical aspects | Semantic Scholar [semanticscholar.org]
- 2. A review on gentisic acid as a plant derived phenolic acid and metabolite of aspirin: Comprehensive pharmacology, toxicology, and some pharmaceutical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. boffinaccess.com [boffinaccess.com]
- 5. Gentisic Acid, a Compound Associated with Plant Defense and a Metabolite of Aspirin, Heads a New Class of in Vivo Fibroblast Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gentisic acid prevents colorectal cancer metastasis via blocking GPR81-mediated DEPDC5 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of Inflammatory Pathways and Adipogenesis by the Action of Gentisic Acid in RAW 264.7 and 3T3-L1 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gentisic acid attenuates ovalbumin-induced airway inflammation, oxidative stress, and ferroptosis through the modulation of Nrf2/HO-1 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gentisic acid ameliorates type 2 diabetes induced by Nicotinamide-Streptozotocin in male mice by attenuating pancreatic oxidative stress and inflammation through modulation of Nrf2 and NF-кB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant activity and free radical scavenging reactions of gentisic acid: in-vitro and pulse radiolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Spectroscopic and Analytical Profile of Gentisin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for gentisin, a xanthone found in various plant species, notably from the Gentiana genus. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols, and a visualization of its analytical workflow.
Spectroscopic Data of this compound
The structural elucidation of this compound (1,7-dihydroxy-3-methoxyxanthone) is heavily reliant on nuclear magnetic resonance (NMR) and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these techniques.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.22 | d | 2.3 |
| H-4 | 6.35 | d | 2.3 |
| H-5 | 7.35 | d | 8.9 |
| H-6 | 6.95 | dd | 8.9, 2.5 |
| H-8 | 6.82 | d | 2.5 |
| 3-OCH₃ | 3.85 | s | - |
| 1-OH | 13.2 | s | - |
| 7-OH | 10.9 | s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 164.2 |
| C-2 | 96.8 |
| C-3 | 166.8 |
| C-4 | 92.1 |
| C-4a | 157.2 |
| C-4b | 108.7 |
| C-5 | 124.2 |
| C-6 | 115.8 |
| C-7 | 162.5 |
| C-8 | 102.3 |
| C-8a | 145.1 |
| C-9 | 181.5 |
| C-9a | 104.5 |
| 3-OCH₃ | 55.8 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) provides the exact mass of this compound, confirming its molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) offer further structural insights.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (Observed) | Molecular Formula |
| [M+H]⁺ | 259.0601 | C₁₄H₁₁O₅ |
| [M-H]⁻ | 257.0455 | C₁₄H₉O₅ |
Key Fragmentation Pathways:
The fragmentation of the this compound molecular ion typically involves the loss of a methyl group (-CH₃) followed by the sequential loss of carbon monoxide (-CO) molecules, which is characteristic of the xanthone core.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following sections outline standardized protocols for the NMR and MS analysis of this compound.
NMR Spectroscopy Protocol
A standard approach for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 10,000 Hz
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 25,000 Hz
-
-
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs are utilized with optimized parameters for the expected chemical shift ranges and coupling constants.
-
-
Mass Spectrometry Protocol
The following protocol is suitable for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Range (MS1): m/z 100-500.
-
MS/MS: Collision-induced dissociation (CID) with collision energy ramped from 10 to 40 eV for fragmentation analysis.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound from a plant source.
Caption: Workflow for this compound Isolation and Analysis.
Methodological & Application
Application Notes and Protocols for Gentisin Extraction and Purification from Gentian Root
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentisin, a xanthone found in the roots of Gentiana species (gentian), is a bioactive compound with significant therapeutic potential, including anti-inflammatory, antioxidant, and hepatoprotective properties. These attributes make it a compound of interest for pharmaceutical research and drug development. This document provides detailed protocols for the extraction and purification of this compound from gentian root, summarizing key quantitative data and experimental procedures to guide researchers in obtaining high-purity this compound for further studies.
Data Presentation: Quantitative Analysis of Extraction Methods
The efficiency of this compound extraction is influenced by the chosen method and its parameters. Below is a summary of quantitative data from various studies to facilitate the selection of an appropriate extraction strategy.
Table 1: Comparison of Optimized Extraction Methods for Isothis compound (a this compound Isomer) from Gentiana lutea Root
| Parameter | Ultrasound-Assisted Extraction (UAE) | Heat-Assisted Extraction (HAE) |
| Optimal Temperature | 80 °C | 65 °C |
| Optimal Time | 31 min | 129.08 min |
| Optimal Ethanol Conc. | 49% | 49.33% |
| Solid-to-Solvent Ratio | 1:42 | 1:40 |
| Isothis compound Yield (mg/g DW) | 7.87 ± 0.91 | 8.58 ± 0.51 |
| Data sourced from comparative studies on optimized extraction procedures.[1] |
Table 2: Extraction Yields from Different Solvents in Maceration
| Extraction Solvent | Extraction Yield (%) |
| Water | 20.00 ± 0.9 |
| 50:50 Methanol:Water (v/v) | 29.10 ± 0.3 |
| This table highlights the impact of solvent choice on the overall extraction yield.[2] |
Table 3: Supercritical Fluid Extraction (SFE) of Gentiopicrin (as an indicator of extraction efficiency of related compounds)
| Parameter | Value |
| Entrainment Agent | Methanol (4% of total solvent) |
| Extraction Pressure | 15 MPa |
| Temperature | 45 °C |
| CO2 Flow Rate | 2 BV/h |
| Extraction Time | 2.5 h |
| Purity after Purification | 99.1% |
| SFE is a green technology that can yield high-purity products.[3] |
Experimental Protocols
Detailed methodologies for the key stages of this compound extraction and purification are provided below.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes an efficient method for extracting this compound and related compounds from gentian root using ultrasonication.
1. Materials and Equipment:
- Dried and powdered gentian root
- Ethanol (49% aqueous solution)
- Ultrasonic bath or probe sonicator
- Filtration apparatus (e.g., Whatman filter paper, vacuum filtration system)
- Rotary evaporator
- Analytical balance
2. Procedure:
- Weigh 10 g of dried, powdered gentian root.
- Add the powdered root to a flask with 420 mL of 49% ethanol (1:42 solid-to-solvent ratio).[4]
- Place the flask in an ultrasonic bath set to 80°C.[4]
- Apply ultrasonic waves for 31 minutes.[4]
- After extraction, filter the mixture to separate the extract from the solid root material.
- Concentrate the filtrate using a rotary evaporator to remove the ethanol.
- The resulting crude extract can be lyophilized or used directly for purification.
Protocol 2: Purification of this compound using Macroporous Resin Chromatography
This protocol outlines the purification of the crude extract to isolate this compound.
1. Materials and Equipment:
- Crude gentian root extract
- Macroporous adsorbent resin (e.g., D101, AB-8)[3]
- Chromatography column
- Ethanol solutions of varying concentrations (e.g., 60-90%)[3]
- Deionized water
- Fraction collector
- Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for fraction analysis
2. Procedure:
- Pack a chromatography column with the selected macroporous resin and equilibrate it with deionized water.
- Dissolve the crude gentian extract in a minimal amount of the initial mobile phase (e.g., water or low-concentration ethanol).
- Load the dissolved extract onto the column.
- Wash the column with deionized water to remove highly polar impurities.
- Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 60%, 70%, 80%, 90% ethanol).[3]
- Collect fractions using a fraction collector.
- Analyze the collected fractions for the presence of this compound using TLC or HPLC.
- Pool the fractions containing pure this compound.
- Evaporate the solvent from the pooled fractions to obtain purified this compound.
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) for High-Purity this compound
HSCCC is an effective technique for the preparative separation of compounds from complex mixtures.
1. Materials and Equipment:
- HSCCC instrument
- Partially purified gentian extract
- Two-phase solvent system (e.g., ethyl acetate:n-butanol:water at a 2:1:3 ratio)[5]
- HPLC for purity analysis
2. Procedure:
- Prepare the two-phase solvent system and thoroughly equilibrate the two phases.
- Fill the HSCCC column with the stationary phase (the upper or lower phase, depending on the specific method).
- Dissolve the partially purified gentian extract in a small volume of the mobile phase.
- Inject the sample into the HSCCC system.
- Pump the mobile phase through the column at a defined flow rate (e.g., 1.5 mL/min) while the column is rotating at a specific speed (e.g., 800 rpm).[5]
- Monitor the eluate using a UV detector (e.g., at 254 nm).[5]
- Collect the fractions corresponding to the this compound peak.
- Analyze the purity of the collected fractions using HPLC. Purity levels of over 99% can be achieved.[5]
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for this compound extraction and purification, and a putative signaling pathway for its anti-inflammatory effects.
Caption: Experimental workflow for this compound extraction and purification.
Caption: Putative anti-inflammatory signaling pathway of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. Anti-inflammatory action of gentamycin through inhibitory effect on neutrophil NADPH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated RP-HPLC-UV Method for the Quantitative Analysis of Gentisin
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of gentisin. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.[1][2]
1. Introduction
This compound (1,7-dihydroxy-3-methoxyxanthen-9-one) is a naturally occurring xanthone found in various medicinal plants, notably from the Gentiana genus.[3][4] It exhibits a range of pharmacological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest in pharmaceutical and nutraceutical development. A reliable and validated analytical method is crucial for the standardization of raw materials, quality control of finished products, and pharmacokinetic studies. This application note presents a complete protocol for the development and validation of an HPLC-UV method for this compound analysis.
2. Experimental Protocols
2.1. Apparatus and Software
-
HPLC System with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Chromatographic Data Station (e.g., Empower™, Chromeleon™).
-
Analytical Balance (0.01 mg readability).
-
pH Meter.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm, PTFE or Nylon).
2.2. Chemicals and Reagents
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Orthophosphoric acid (Analytical grade).
-
Water (HPLC grade or Milli-Q).
2.3. Chromatographic Conditions The following table summarizes the optimized conditions for the chromatographic separation.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
2.4. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10.0 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary.
-
-
Working Standard Solutions (1-100 µg/mL):
-
Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation (Example from a hypothetical plant extract):
-
Accurately weigh 1.0 g of powdered plant material.
-
Add 25 mL of methanol and extract using sonication for 30 minutes.
-
Centrifuge the mixture at 4000 RPM for 10 minutes.
-
Collect the supernatant. Filter it through a 0.45 µm syringe filter into an HPLC vial.
-
3. Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters.[1][5]
-
System Suitability: The system suitability was evaluated by injecting the 25 µg/mL standard solution six times. The acceptance criteria were: RSD ≤ 2% for peak area and retention time, a theoretical plate count (N) > 2000, and a tailing factor (T) ≤ 1.5.
-
Specificity: Specificity was determined by comparing the chromatograms of a blank (mobile phase), a standard solution, and a sample solution. Peak purity analysis was also performed using the photodiode array detector to ensure no co-eluting peaks were present at the retention time of this compound.
-
Linearity and Range: Linearity was assessed by analyzing the six prepared working standard solutions (1-100 µg/mL) in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the regression equation and correlation coefficient (R²) were determined.
-
Accuracy: Accuracy was determined by the standard addition method. A known amount of this compound standard (at 80%, 100%, and 120% of the sample concentration) was spiked into a pre-analyzed sample. The experiment was performed in triplicate at each level, and the percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day Precision): Six replicate injections of a sample solution (25 µg/mL) were performed on the same day. The Relative Standard Deviation (RSD%) was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst to assess inter-day and inter-analyst variability. The RSD% was calculated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic phase). The effect on retention time and peak area was observed.
Visualizations
Caption: Workflow for HPLC method validation according to ICH guidelines.
Caption: Logical relationship of components in the HPLC-UV system.
4. Results and Data Summary
The following tables present the summarized data from the method validation experiments.
Table 1: System Suitability Results
| Parameter | Acceptance Criterion | Result (Mean ± RSD%) | Status |
|---|---|---|---|
| Retention Time (min) | RSD ≤ 2% | 5.42 ± 0.35% | Pass |
| Peak Area | RSD ≤ 2% | 2.15% | Pass |
| Tailing Factor (T) | T ≤ 1.5 | 1.15 | Pass |
| Theoretical Plates (N)| N > 2000 | 6850 | Pass |
Table 2: Linearity and Range
| Parameter | Result |
|---|---|
| Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1520 |
| Correlation Coefficient (R²) | 0.9995 |
Table 3: Accuracy (Standard Addition Method)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |
|---|---|---|---|---|
| 80% | 20.0 | 19.9 | 99.5 | 100.3% |
| 100% | 25.0 | 25.2 | 100.8 |
| 120% | 30.0 | 30.2 | 100.7 | |
Table 4: Precision
| Precision Type | Concentration (µg/mL) | Peak Area RSD% | Acceptance Criterion | Status |
|---|---|---|---|---|
| Repeatability (n=6) | 25 | 0.85% | RSD ≤ 2% | Pass |
| Intermediate (n=6) | 25 | 1.12% | RSD ≤ 2% | Pass |
Table 5: LOD, LOQ, and Robustness
| Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantitation (LOQ) | 0.75 µg/mL |
| Robustness | No significant impact on results observed. |
A simple, specific, and reliable RP-HPLC-UV method for the quantitative determination of this compound has been successfully developed and validated as per ICH guidelines. The method demonstrated excellent linearity, accuracy, and precision over the concentration range of 1-100 µg/mL. The low LOD and LOQ values indicate high sensitivity. The method proved to be robust and is suitable for routine analysis of this compound in raw materials and finished products.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C14H10O5 | CID 5281636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Gentisin: Solubility Profile in Organic Solvents and Protocols for Analysis
Introduction
Gentisin, a naturally occurring xanthone found in the gentian root (Gentiana lutea), is a compound of significant interest in pharmaceutical research due to its various biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. A thorough understanding of its solubility in various organic solvents is critical for the design and development of analytical methods, formulation studies, and in vitro biological assays. This document provides a detailed overview of the known solubility of this compound in dimethyl sulfoxide (DMSO) and other common organic solvents, along with a comprehensive protocol for the experimental determination of its solubility.
Solubility of this compound
The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and bioavailability. While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, existing information and data on structurally related compounds provide valuable insights.
Data Summary
This compound is qualitatively described as being soluble in DMSO.[1] For quantitative context, the aqueous solubility of this compound has been reported as 0.3 g/L at 16 °C.
To provide a broader perspective on the potential solubility of this compound in other organic solvents, the following table includes solubility data for the structurally related compound, gentisic acid. It is important to note that while these compounds share a common phenolic acid moiety, their overall structures differ, and thus their solubilities may not be identical. This data should be used as a reference point for solvent selection in further experimental work.
| Solvent | Gentisic Acid Solubility ( g/100g of solvent) at 298.15 K (25 °C) | Gentisic Acid Solubility ( g/100g of solvent) at 313.15 K (40 °C) |
| Water | 0.85 | 1.55 |
| Methanol | 42.3 | 53.8 |
| Ethanol | 33.1 | 43.2 |
| 1-Propanol | 27.2 | 36.4 |
| 2-Propanol | 24.5 | 33.1 |
| 2-Butanone | 26.9 | 38.2 |
| Ethyl Acetate | 15.1 | 22.4 |
| Acetonitrile | 13.9 | 20.1 |
| Dimethylformamide (DMF) | 68.4 | 81.2 |
Data for gentisic acid is adapted from a study by I. L. dos Ramos et al., published in Fluid Phase Equilibria, 2018.[2]
Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method and HPLC Analysis
This protocol outlines a reliable and widely accepted method for determining the equilibrium solubility of a compound such as this compound in various organic solvents.
Principle
An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved compound is quantified using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile) of HPLC grade or higher
-
Glass vials with screw caps
-
Thermostatic shaker or orbital incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations. These will be used to generate a calibration curve.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a known volume of the test solvent in a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is achieved.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
To remove any remaining undissolved particles, centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Filter the supernatant through a syringe filter (0.22 µm) into a clean vial. This filtered solution represents the saturated solution.
-
Dilute the saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
-
HPLC Analysis:
-
Inject the prepared standard solutions and the diluted sample solution into the HPLC system.
-
Analyze the samples under appropriate chromatographic conditions (e.g., mobile phase composition, flow rate, detection wavelength).
-
Record the peak areas of the analyte for each injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the diluted sample solution by interpolating its peak area on the calibration curve.
-
Calculate the solubility of this compound in the test solvent by multiplying the determined concentration by the dilution factor.
-
Logical Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in determining the solubility of this compound.
Signaling Pathway Involvement of this compound
Currently, there is a limited amount of specific research detailing the direct interaction of This compound with well-defined signaling pathways. However, related compounds and natural products from the same chemical class (xanthones) have been shown to modulate various cellular signaling cascades involved in inflammation, apoptosis, and cell proliferation.
For instance, studies on other xanthones have demonstrated inhibitory effects on pathways such as:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a key regulator of the inflammatory response. Inhibition of NF-κB can lead to a reduction in the production of pro-inflammatory cytokines.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: This cascade, including ERK, JNK, and p38, is involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis.
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling Pathway: This is a crucial pathway in regulating cell survival, growth, and proliferation.
Further research is required to elucidate the specific signaling pathways that are directly modulated by this compound and to understand the molecular mechanisms underlying its biological activities. The diagram below represents a generalized overview of a common signaling pathway that is often investigated in the context of natural product research.
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for this compound's anti-inflammatory effects.
Conclusion
The information and protocols provided in this document serve as a foundational resource for researchers working with this compound. While qualitative data confirms the solubility of this compound in DMSO, further quantitative studies are necessary to establish a comprehensive solubility profile in a wider range of organic solvents. The provided experimental protocol offers a robust methodology for obtaining this critical data. Future investigations into the specific molecular targets and signaling pathways of this compound will be essential for advancing its potential therapeutic applications.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-Inflammatory Effects of Gentisin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentisin, a naturally occurring xanthone found in the gentian root (Gentiana lutea), has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and protocols for a suite of cell-based assays designed to investigate and quantify the anti-inflammatory activity of this compound. These assays are crucial for elucidating its mechanism of action and for its potential development as a novel anti-inflammatory agent.
The protocols herein describe methods to assess the inhibitory effects of this compound on key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), in a lipopolysaccharide (LPS)-stimulated macrophage model. Furthermore, this guide details the investigation of this compound's impact on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are pivotal in the inflammatory response.
Data Presentation: In Vitro Anti-Inflammatory Activity of Xanthones
While specific quantitative data for this compound is not extensively available in the public domain, the following tables present representative data from studies on other xanthone compounds, which can serve as a benchmark for interpreting results from this compound experiments.
Table 1: Inhibitory Effect of Xanthone Derivatives on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) for NO Inhibition | Source |
| Delpyxanthone A | 14.5 | [1] |
| Gerontoxanthone I | 28.2 | [1] |
| α-Mangostin | 18.9 | [1] |
| Delpyxanthone B | > 50 (inactive) | [1] |
Table 2: Representative Inhibitory Effects of Natural Compounds on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Target Cytokine | IC50 (µM) | Source |
| Tyrosol | IL-1β | 0.91 | [2] |
| Tyrosol | IL-6 | 2.67 | [2] |
| Tyrosol | TNF-α | 4.60 | [2] |
| Javamide-II | IL-6 | 0.8 | [3] |
Experimental Protocols
Cell Culture and Treatment
1.1. Cell Line: RAW 264.7 murine macrophage cell line is recommended for these assays due to its robust response to LPS and well-characterized inflammatory signaling pathways.
1.2. Culture Conditions:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
1.3. Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for NO and cytokine assays, 6-well plates for Western blotting).
-
Allow cells to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to induce an inflammatory response. Include a non-stimulated control group.
-
Incubate for the appropriate duration based on the specific assay (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
2.1. Materials:
-
Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite standard solution (for standard curve).
-
96-well microplate reader.
2.2. Protocol:
-
After the 24-hour incubation period with this compound and LPS, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol outlines the quantification of TNF-α, IL-6, and IL-1β in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
3.1. Materials:
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H2SO4).
-
96-well microplate reader.
3.2. Protocol:
-
Follow the specific instructions provided with the commercial ELISA kit. A general procedure is as follows:
-
Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Wash the plate multiple times with wash buffer.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatants (collected after 24 hours of treatment) and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP) and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until a color develops.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations from the standard curve.
Analysis of NF-κB and MAPK Signaling Pathways (Western Blot)
This protocol is for assessing the effect of this compound on the activation of key proteins in the NF-κB (e.g., phosphorylation of p65) and MAPK (e.g., phosphorylation of p38, ERK1/2, JNK) pathways.
4.1. Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, and anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
4.2. Protocol:
-
After treating the cells with this compound and LPS for a shorter duration (e.g., 15, 30, 60 minutes), wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Densitometric analysis can be performed to quantify the protein expression levels, which should be normalized to the total protein or a housekeeping protein like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: LPS-induced pro-inflammatory signaling pathways and potential inhibition by this compound.
References
- 1. Anti-inflammatory xanthone derivatives from Garcinia delpyana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Antioxidant Capacity of Gentisin using DPPH and FRAP Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the antioxidant capacity of gentisin, a naturally occurring xanthone, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays. The information herein is intended to guide researchers in the accurate and reproducible measurement of the antioxidant properties of this compound.
Introduction
This compound is a bioactive compound found in various medicinal plants, notably in the roots of Gentiana species. It is recognized for a range of pharmacological activities, including antioxidant effects. The evaluation of antioxidant capacity is a critical step in the characterization of natural compounds for potential therapeutic applications, particularly in the context of diseases associated with oxidative stress. The DPPH and FRAP assays are two of the most widely used spectrophotometric methods for determining antioxidant activity in vitro.
-
DPPH Assay: This method is based on the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at 517 nm. The degree of discoloration is proportional to the scavenging potential of the antioxidant.
-
FRAP Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which exhibits a maximum absorbance at 593 nm. The change in absorbance is proportional to the total reducing power of the antioxidant.
Data Presentation
The antioxidant capacity of this compound, as determined by the DPPH and FRAP assays, can be quantified and compared to standard antioxidants. The following table is a template for summarizing experimental findings.
| Compound | Assay | Result | Unit | Reference |
| This compound | DPPH | [Insert IC₅₀ Value] | µg/mL or µM | [Your Data] |
| Ascorbic Acid (Standard) | DPPH | [Insert IC₅₀ Value] | µg/mL or µM | [Your Data] |
| This compound | FRAP | [Insert FRAP Value] | µM Fe(II) Equiv./µM | [Your Data] |
| Trolox (Standard) | FRAP | [Insert FRAP Value] | µM Fe(II) Equiv./µM | [Your Data] |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol details the procedure for determining the free radical scavenging activity of this compound.
a. Materials and Reagents
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol, analytical grade)
-
Ascorbic acid (or Trolox, as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Volumetric flasks and test tubes
b. Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a stock solution.
-
Working Concentrations of this compound: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Standard (Ascorbic Acid) Solutions: Prepare a stock solution and serial dilutions of ascorbic acid in the same manner as for this compound.
c. Assay Procedure
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the various concentrations of this compound or the standard solution to the corresponding wells.
-
For the control (blank), add 100 µL of methanol instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
d. Calculation of Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the DPPH solution with the this compound sample or standard.
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound and interpolating the concentration at which 50% inhibition is observed.
Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol outlines the steps to measure the reducing power of this compound.
a. Materials and Reagents
-
This compound
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)
-
Sodium acetate trihydrate (CH₃COONa·3H₂O)
-
Acetic acid
-
Hydrochloric acid (HCl)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (for standard curve)
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
-
Water bath
b. Preparation of Solutions
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of distilled water. Adjust the pH to 3.6 using acetic acid and make up the final volume to 1 L.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
This compound and Standard Solutions: Prepare stock and working solutions of this compound and Trolox in a suitable solvent (e.g., methanol).
-
Ferrous Sulfate Standard Curve: Prepare a series of concentrations of FeSO₄·7H₂O in distilled water (e.g., 100, 200, 400, 600, 800, 1000 µM).
c. Assay Procedure
-
Add 180 µL of the pre-warmed FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the this compound sample, standard (Trolox), or ferrous sulfate solutions to the corresponding wells.
-
For the blank, add 20 µL of the solvent used for the samples.
-
Incubate the plate at 37°C for 10 minutes.
-
Measure the absorbance at 593 nm.
d. Calculation of FRAP Value
-
Construct a standard curve by plotting the absorbance of the ferrous sulfate solutions against their concentrations.
-
Determine the FRAP value of the this compound samples by interpolating their absorbance values on the standard curve.
-
The results are expressed as µM of Fe(II) equivalents per µM of this compound.
Visualizations
Experimental Workflows
Caption: Workflow for the DPPH antioxidant assay.
Caption: Workflow for the FRAP antioxidant assay.
Plausible Antioxidant Signaling Pathway for this compound
Flavonoids and other phenolic compounds often exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 pathway. The following diagram illustrates this proposed mechanism for this compound.
Caption: Proposed Keap1-Nrf2 antioxidant signaling pathway modulated by this compound.
Application of Genistein in the Investigation of the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genistein, a prominent isoflavone found in soy products, has garnered significant attention for its diverse biological activities, including its potent anti-inflammatory and anti-cancer properties. A key mechanism underlying these effects is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in numerous chronic diseases, making it a prime target for therapeutic intervention. This document provides detailed application notes and protocols for utilizing genistein as a tool to study the intricate workings of the NF-κB signaling cascade.
Mechanism of Action
Genistein exerts its inhibitory effects on the NF-κB pathway through a multi-faceted approach. It has been shown to interfere with several key steps in the canonical NF-κB activation cascade. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, liberating NF-κB to translocate to the nucleus and activate the transcription of target genes.
Genistein has been demonstrated to:
-
Inhibit IκBα Phosphorylation: By interfering with the activity of upstream kinases, genistein can prevent the phosphorylation of IκBα, thus stabilizing the IκBα-NF-κB complex in the cytoplasm.[1][2][3]
-
Block NF-κB Nuclear Translocation: By preventing IκBα degradation, genistein effectively blocks the nuclear translocation of the p65 subunit of NF-κB.[1][3]
-
Reduce NF-κB DNA Binding Activity: Consequently, the amount of NF-κB available to bind to its target DNA sequences in the nucleus is significantly reduced.[1][3]
Quantitative Data on Genistein's Inhibition of the NF-κB Pathway
The following table summarizes the quantitative effects of genistein on various aspects of the NF-κB signaling pathway, as reported in the literature. This data provides a valuable reference for designing experiments and interpreting results.
| Parameter | Cell Line | Treatment Conditions | Result | Reference |
| NF-κB DNA Binding Activity | PC-3 (Prostate Cancer) | 50 µM Genistein for 48h, followed by H₂O₂ or TNF-α stimulation | Inhibition of NF-κB activation | [3] |
| NF-κB DNA Binding Activity | PC-3 (Prostate Cancer) | Pre-treatment with genistein followed by 3 Gy radiation | 66% decrease in NF-κB DNA binding activity | [4] |
| p65 Nuclear Translocation | Breast Cancer Cell Lines | Genistein treatment | Inhibition of NF-κB translocation to the nucleus | [5] |
| IκBα Phosphorylation | Prostate Cancer Cells | Genistein treatment | Reduction in IκBα phosphorylation | [1] |
| IKK-α/β Phosphorylation | RAW 264.7 Macrophages | LPS stimulation with Genistein pre-treatment | Dose- and time-dependent inhibition of IKK-α/β phosphorylation | [6] |
| Cell Growth Inhibition (IC50) | MDA-468, MCF-7 (Breast Cancer) | Genistein treatment | IC50 values ranging from 6.5 to 12.0 µg/mL | [7] |
| Inhibition of Endothelial Cell Proliferation (IC50) | Endothelial Cells | Genistein treatment | 5 µmol/L | [8] |
| Inhibition of in vitro Angiogenesis (IC50) | Endothelial Cells | Genistein treatment | 150 µmol/L | [8] |
| ABCC11 Inhibition (IC50) | In vitro assay | Genistein | 61.5 µM | [9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of genistein's action and the experimental approach to study it, the following diagrams have been generated using Graphviz.
References
- 1. Genistein inhibits NF-kappa B activation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genistein suppresses tumor necrosis factor α-induced inflammation via modulating reactive oxygen species/Akt/nuclear factor κB and adenosine monophosphate-activated protein kinase signal pathways in human synoviocyte MH7A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genistein inhibits radiation-induced activation of NF-κB in prostate cancer cells promoting apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking analysis of nuclear factor-κB and genistein interaction in the context of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genistein Suppresses LPS-Induced Inflammatory Response through Inhibiting NF-κB following AMP Kinase Activation in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways of Genistein Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genistein, a dietary ingested isoflavonoid, inhibits cell proliferation and in vitro angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Soy Isoflavone Genistein Inhibits an Axillary Osmidrosis Risk Factor ABCC11: In Vitro Screening and Fractional Approach for ABCC11-Inhibitory Activities in Plant Extracts and Dietary Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Models for Assessing Genistein's Effect on Vascular Smooth Muscle Cells: Application Notes and Protocols
A Note on Terminology: This document focuses on "genistein," a well-researched isoflavone with known effects on vascular smooth muscle cells. Initial inquiries for "gentisin" did not yield relevant results in this context, suggesting a possible misspelling.
Introduction
Vascular smooth muscle cells (VSMCs) are critical components of blood vessel walls, regulating vascular tone, and contributing to vascular remodeling and repair. However, their abnormal proliferation and migration are key events in the pathogenesis of vascular diseases such as atherosclerosis and restenosis. Genistein, a primary isoflavone found in soy, has garnered significant attention for its potential cardiovascular benefits.[1] In vitro models are indispensable tools for elucidating the cellular and molecular mechanisms by which genistein exerts its effects on VSMCs. These models allow for controlled investigations into its impact on cell proliferation, migration, apoptosis, and the underlying signaling pathways. This document provides detailed protocols for key in vitro assays and summarizes the quantitative effects of genistein on VSMC functions.
Data Presentation
The following tables summarize the dose-dependent effects of genistein on various VSMC functions as reported in the scientific literature.
Table 1: Effect of Genistein on VSMC Proliferation
| Inducer | Cell Type | Genistein Concentration (µM) | Incubation Time | Assay | Observed Effect | Reference |
| Oxidized Low-Density Lipoprotein (Ox-LDL) | Rat Aortic Smooth Muscle Cells | 50 | 72 h | CCK-8 | Significant decrease in cell proliferation | [2] |
| Leptin | A10 (Rat Aortic Smooth Muscle) Cells | 5 | 72 h | Cell Counting | Significant inhibition of leptin-induced proliferation | [3] |
| Platelet-Derived Growth Factor (PDGF)-BB | Rat Aortic Smooth Muscle Cells | 10, 20, 40 | Not specified | [3H]-Thymidine Incorporation | Significant inhibition of DNA synthesis | |
| Tumor Necrosis Factor-α (TNF-α) | Human Aortic Smooth Muscle Cells | Not specified | Not specified | MTT Assay | Significant reduction in cell proliferation | [4] |
Table 2: Effect of Genistein on VSMC Migration
| Inducer | Cell Type | Genistein Concentration (µM) | Incubation Time | Assay | Observed Effect | Reference |
| Leptin | A10 (Rat Aortic Smooth Muscle) Cells | 5 | Not specified | Wound Healing Assay | Attenuation of leptin-induced cell migration | |
| Oxidized Low-Density Lipoprotein (Ox-LDL) | Rat Aortic Smooth Muscle Cells | Not specified | Not specified | Scratch Test | Reduction in ox-LDL-induced VSMC migration | [3] |
Table 3: Effect of Genistein on VSMC Apoptosis
| Inducer | Cell Type | Genistein Concentration (µM) | Incubation Time | Assay | Observed Effect | Reference |
| Tumor Necrosis Factor-α (TNF-α) | Human Aortic Smooth Muscle Cells | Not specified | Not specified | DNA Fragmentation | Increased nucleosomal DNA fragmentation | [4] |
| Methylglyoxal | Human Endothelial Cells | Not specified | Not specified | Caspase-3 Activation | Counteracted MG-induced apoptosis by inhibiting caspase-3 activation | [5] |
Experimental Protocols
VSMC Culture and Treatment
Protocol for Primary Rat Aortic Smooth Muscle Cell (RASMC) Culture:
-
Euthanize male Sprague-Dawley rats and excise the thoracic aorta under sterile conditions.
-
Remove the adventitia and endothelium by gentle scraping.
-
Cut the remaining medial tissue into small pieces and digest with an enzymatic solution (e.g., collagenase and elastase) to isolate single cells.
-
Plate the isolated cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells upon reaching 80-90% confluency. For experiments, use cells between passages 3 and 8.
-
Before treatment with genistein or inducers, synchronize the cells by serum starvation (e.g., DMEM with 0.5% FBS) for 24-48 hours.
Cell Proliferation Assays
This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondria.
Protocol:
-
Seed VSMCs in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and allow them to adhere overnight.
-
Synchronize the cells by serum starvation for 24 hours.
-
Treat the cells with various concentrations of genistein in the presence or absence of a proliferation inducer (e.g., Ox-LDL, PDGF-BB) for the desired time period (e.g., 24-72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
This assay measures DNA synthesis as an indicator of cell proliferation.
Protocol:
-
Seed VSMCs in a 24-well plate and culture to sub-confluence.
-
Serum-starve the cells for 48 hours to synchronize them in the G0/G1 phase.
-
Pre-treat the cells with genistein for 1 hour before adding the proliferation stimulus (e.g., PDGF-BB).
-
After 23 hours of incubation, add 1 µCi/mL of [3H]-thymidine to each well and incubate for an additional 1 hour.
-
Wash the cells twice with ice-cold PBS.
-
Precipitate the DNA by adding ice-cold 10% trichloroacetic acid (TCA) and incubating for 30 minutes at 4°C.
-
Wash the cells again with ice-cold PBS.
-
Solubilize the cells with 0.5 M NaOH.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
Cell Migration Assays
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
Protocol:
-
Seed VSMCs in a 6-well plate and grow them to full confluency.
-
Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.[6]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing genistein and/or a migration stimulus.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a phase-contrast microscope.
-
Quantify the wound closure area or the distance migrated by the cells at the wound edge using image analysis software.
This assay measures the chemotactic migration of cells through a porous membrane.
Protocol:
-
Use transwell inserts with a porous polycarbonate membrane (e.g., 8 µm pore size).
-
Place the inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., PDGF-BB) to the lower chamber.
-
Resuspend serum-starved VSMCs in serum-free medium containing different concentrations of genistein.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Incubate for 4-6 hours at 37°C to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., Giemsa or DAPI).
-
Count the number of migrated cells in several random fields under a microscope.
Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed VSMCs in a 6-well plate and treat with genistein and/or an apoptosis inducer.
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells twice with cold PBS.[7]
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.[7]
-
Incubate for 15-20 minutes at room temperature in the dark.[8]
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blotting for Signaling Protein Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Protocol for p-ERK1/2 Detection:
-
Culture and treat VSMCs with genistein and/or a stimulus as required.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
Signaling Pathways and Visualizations
Genistein influences multiple signaling pathways in VSMCs to exert its effects. As a protein tyrosine kinase (PTK) inhibitor, it can interfere with the initial signaling events triggered by growth factors.[7] It has also been shown to modulate the MAPK/ERK pathway and the OPG/RANKL pathway.
Figure 1. Experimental workflow for assessing genistein's effects on VSMCs.
Figure 2. Simplified signaling pathway of genistein's inhibitory effect on VSMC proliferation and migration.
Figure 3. Genistein's modulation of the apoptotic pathway in VSMCs.
References
- 1. Assays for in vitro monitoring of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Genistein on Vascular Smooth Muscle Cell Proliferation Induced by Ox-LDL: Role of BKCa Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-atherosclerotic effects of genistein in preventing ox-low-density lipoprotein-induced smooth muscle-derived foam cell formation via inhibiting SRC expression and L-Ca channel currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of Gentisin and Isogentisin Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gentisin and isothis compound are naturally occurring xanthone isomers found in various medicinal plants, notably from the Gentiana species. Both compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects. Due to their structural similarity, the separation of this compound and isothis compound presents a significant challenge in natural product chemistry and drug development. These application notes provide detailed protocols and data for the effective separation of these two isomers using various techniques, including High-Performance Liquid Chromatography (HPLC), High-Speed Counter-Current Chromatography (HSCCC), and Fractional Crystallization.
Data Presentation
The following table summarizes quantitative data from various studies on the separation and analysis of this compound and isothis compound.
| Technique | Matrix/Source | This compound Content | Isothis compound Content | Purity Achieved | Recovery | Reference |
| Column Chromatography (Sephadex LH-20 & Polyamide) | Gentianae radix Methanol Extract | 40 mg from 100 g starting material | 36 mg from 100 g starting material | Single band on TLC | ~76% (combined) | [1] |
| HPLC/DAD | Gentiana lutea L. roots | - | 0.03-0.48% of dry root | Analytical separation | - | [2] |
| Capillary Electrophoresis | Gentiana lutea L. roots | - | - | Analytical separation | - | [3] |
| HSCCC | Garcinia mangostana (related xanthones) | - | - | >98% for α- and γ-mangostin | - | [4] |
| HSCCC | Athenaea fasciculata (related withanolides) | - | - | up to 95.0% and 88.5% | - | [5] |
Experimental Protocols
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a scalable and highly efficient method for the purification of individual isomers from a mixture.
Protocol:
-
Sample Preparation:
-
Dissolve the crude extract or partially purified fraction containing this compound and isothis compound in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 30 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is recommended (e.g., 250 mm × 21.2 mm, 10 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (MeCN) and water, both containing an acidic modifier like 0.1% formic acid or phosphoric acid, is typically effective. For Mass-Spec compatibility, formic acid is preferred. A starting point for method development could be a linear gradient from 20% to 80% MeCN over 40 minutes.
-
Flow Rate: Adjust the flow rate based on the column dimensions. For a preparative column of the size mentioned, a flow rate of 15-20 mL/min is a reasonable starting point.
-
Detection: UV detection at 260 nm is suitable for both this compound and isothis compound[3].
-
Injection Volume: The injection volume will depend on the column capacity and sample concentration. Start with a smaller injection volume and scale up as needed.
-
-
Fraction Collection:
-
Collect fractions based on the elution profile from the chromatogram.
-
Analyze the collected fractions by analytical HPLC to determine the purity of the separated isomers.
-
-
Post-Purification:
-
Combine the pure fractions of each isomer.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound and isothis compound.
-
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible sample adsorption and allowing for high sample recovery. It is particularly well-suited for the preparative separation of natural products.
Protocol:
-
Solvent System Selection:
-
The choice of the two-phase solvent system is critical for successful HSCCC separation. A common system for separating xanthones is the HEMWat system, which consists of n-hexane, ethyl acetate, methanol, and water in various ratios.
-
A recommended starting solvent system is n-hexane-ethyl acetate-methanol-water (5:5:7:5, v/v/v/v).
-
Prepare the solvent system by mixing the solvents in a separatory funnel. Allow the phases to separate and degas them by ultrasonication before use.
-
-
HSCCC Instrument Setup and Operation:
-
Fill the entire column with the stationary phase (typically the upper phase for normal-phase elution).
-
Set the revolution speed to a suitable level (e.g., 800-1000 rpm).
-
Pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).
-
Once the mobile phase elutes from the column outlet and hydrodynamic equilibrium is established, inject the sample solution. The sample should be dissolved in a small volume of the biphasic solvent mixture.
-
-
Fraction Collection and Analysis:
-
Continuously monitor the effluent with a UV detector at 254 nm or 260 nm.
-
Collect fractions of the eluate.
-
Analyze the purity of the collected fractions using analytical HPLC or TLC.
-
-
Isolation of Pure Compounds:
-
Combine the fractions containing the pure isomers.
-
Evaporate the solvent to obtain the purified this compound and isothis compound.
-
Fractional Crystallization
Protocol:
-
Solvent Selection:
-
Identify a suitable solvent in which both isomers are soluble at elevated temperatures but have different solubilities at lower temperatures. A solvent screening with small amounts of the isomer mixture is necessary. Alcohols (e.g., methanol, ethanol) or acetone-water mixtures are good starting points.
-
-
Dissolution:
-
Dissolve the mixture of this compound and isothis compound in a minimal amount of the chosen solvent at its boiling point to create a saturated solution.
-
-
Cooling and Crystallization:
-
Slowly cool the saturated solution. The isomer that is less soluble at lower temperatures will crystallize out first. The cooling rate should be slow to allow for the formation of pure crystals.
-
-
Isolation of Crystals:
-
Separate the crystals from the mother liquor by filtration (e.g., using a Büchner funnel).
-
The mother liquor will be enriched in the more soluble isomer.
-
-
Recrystallization:
-
To improve purity, the collected crystals can be redissolved in the same solvent and recrystallized. This process can be repeated until the desired purity is achieved.
-
The more soluble isomer can be recovered from the mother liquor by evaporating the solvent and repeating the crystallization process, potentially with a different solvent system.
-
Visualizations
Experimental Workflow for Isomer Separation
Caption: General workflow for the separation of this compound and isothis compound isomers.
Signaling Pathway: Isothis compound as a Monoamine Oxidase (MAO) Inhibitor
Isothis compound has been shown to be a competitive inhibitor of both MAO-A and MAO-B[6][7]. This inhibition prevents the breakdown of monoamine neurotransmitters.
Caption: Mechanism of MAO inhibition by isothis compound.
Signaling Pathway: Potential Effects of this compound on Cancer Cell Signaling
While the exact mechanisms are still under investigation, some studies suggest that related xanthones and isoflavones can influence key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and NF-κB pathways. The following diagram illustrates a hypothetical mechanism based on the known activities of similar compounds.
Caption: Potential inhibitory effects of this compound on cancer cell signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative HPLC/ESI-MS and HPLC/DAD study of different populations of cultivated, wild and commercial Gentiana lutea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound, isothis compound, and amarogentin in Gentiana lutea L. by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined microwave-assisted extraction and high-speed counter-current chromatography for separation and purification of xanthones from Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HSCCC Straightforward Fast Preparative Method for Isolation of Two Major Cytotoxic Withanolides from Athenaea fasciculata (Vell.) I.M.C. Rodrigues & Stehmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Inhibition of type A and type B monoamine oxidase by isothis compound and its 3-O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gentisin Extraction from Gentiana Species
Welcome to the technical support center for the extraction of gentisin and related xanthones from Gentiana species. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving extraction yield and purity. Here you will find comparative data, detailed protocols, troubleshooting guides, and frequently asked questions.
Data Presentation: Comparison of Extraction Methods
Maximizing the yield of this compound (or its common analogue, isothis compound) depends significantly on the chosen extraction method and parameters. The following table summarizes quantitative data from various studies to facilitate easy comparison.
| Gentiana Species | Plant Part | Extraction Method | Solvent | Time | Temp. (°C) | Solid:Liquid Ratio | Isothis compound Yield (mg/g DW) |
| G. lutea | Leaves | Ultrasound-Assisted (UAE) | 30% Ethanol | 50 min | 62.7°C | 1:30 g/mL | 1.57[1] |
| G. lutea | Root | Ultrasound-Assisted (UAE) | 49% Ethanol | 31 min | 80°C | 1:42 g/mL | ~7.87-8.58 |
| G. lutea | Root | Heat-Assisted (HAE) | 49.33% Ethanol | 129 min | 65°C | 1:40 g/mL | 8.58[2] |
| G. rigescens | Root & Rhizome | Heat Reflux (HRE) | 90% Ethanol | 3.5 h | 75°C | 1:10 g/mL | Not specified directly |
| G. asclepiadea | "Dust" (Root residue) | UAE with HPβCD* | 3% HPβCD in Water | 32.57 min | 74.89°C | 1:30 g/mL | 0.51[3][4] |
DW: Dry Weight *HPβCD: Hydroxypropyl-β-cyclodextrin, used as a green co-solvent.
Experimental Protocols
Below are detailed methodologies for common this compound extraction techniques.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This method uses ultrasonic waves to accelerate extraction by disrupting plant cell walls.
1. Sample Preparation:
- Dry the Gentiana plant material (roots or leaves) at a controlled temperature (e.g., 40-50°C) until constant weight.
- Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
2. Extraction Procedure:
- Weigh a precise amount of the powdered plant material (e.g., 1.0 g).
- Place the powder into an extraction vessel (e.g., a 50 mL conical tube or flask).
- Add the appropriate volume of solvent (e.g., 30 mL of 30% ethanol for a 1:30 solid-to-liquid ratio).
- Place the vessel in an ultrasonic water bath. Ensure the water level in the bath is consistent with the solvent level in the vessel.
- Set the extraction parameters on the sonicator:
- Temperature: e.g., 63°C[1]
- Time: e.g., 50 minutes[1]
- Frequency: e.g., 35 kHz[3]
- Begin sonication. Monitor the temperature to ensure it remains stable.
3. Post-Extraction Processing:
- After extraction, remove the sample from the bath.
- Separate the extract from the solid plant material by centrifugation (e.g., 3500 g for 10 minutes) followed by decantation, or by vacuum filtration.
- The resulting supernatant/filtrate is your crude this compound extract.
- For analysis, filter the extract through a syringe filter (e.g., 0.22 µm PVDF) prior to HPLC analysis[5].
Protocol 2: Heat Reflux Extraction (HRE)
This conventional method uses heat to increase solvent efficiency and extraction rate.
1. Sample Preparation:
- Prepare the dried, powdered Gentiana material as described in the UAE protocol.
2. Extraction Procedure:
- Place a known amount of powdered sample (e.g., 2.0 g) into a round-bottom flask.
- Add the extraction solvent (e.g., 20 mL of 90% ethanol for a 1:10 ratio)[6].
- Attach a condenser to the flask and place it in a heating mantle or sand bath.
- Heat the mixture to the solvent's boiling point and maintain a gentle reflux for the desired duration (e.g., 3.5 hours)[6].
- Ensure a continuous flow of cooling water through the condenser.
3. Post-Extraction Processing:
- Allow the apparatus to cool to room temperature.
- Filter the mixture to separate the extract from the solid residue.
- Wash the residue with a small amount of fresh solvent to recover any remaining extract.
- Combine the filtrates. This is your crude extract, ready for solvent evaporation or direct analysis after filtering through a 0.22 µm syringe filter.
Visualized Workflows and Mechanisms
General Experimental Workflow
The following diagram outlines the standard procedure from sample preparation to final analysis for this compound extraction.
Caption: A typical workflow from raw plant material to quantitative analysis.
Factors Influencing Extraction Yield
This diagram illustrates the key experimental parameters that researchers can manipulate to optimize the extraction of this compound.
Caption: Key experimental variables that determine extraction success.
Antioxidant Mechanism of Xanthones
This compound, as a xanthone, exhibits antioxidant properties. This diagram shows a simplified mechanism of how xanthones can neutralize harmful free radicals.
Caption: How xanthones scavenge free radicals via Single Electron Transfer (SET).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction of this compound from Gentiana species.
Q1: My this compound yield is significantly lower than expected. What are the most common causes?
A: Low yield is a frequent issue that can typically be traced to one of several factors:
-
Suboptimal Solvent Choice: The polarity of the solvent is critical. While pure methanol or ethanol can be used, aqueous mixtures (e.g., 30-70% ethanol in water) often provide better yields for xanthones like this compound[1][7]. The optimal concentration depends on the specific Gentiana species and plant part.
-
Inadequate Extraction Time or Temperature: The extraction process may not have run long enough to achieve equilibrium, or the temperature may have been too low to facilitate efficient diffusion. For HRE, ensure the solvent is gently refluxing. For UAE, higher temperatures (e.g., 60-80°C) often improve yield, but excessively high temperatures can risk degradation[8][9].
-
Improper Sample Preparation: The plant material must be thoroughly dried and finely ground. A larger particle size reduces the surface area available for the solvent to act upon, significantly hindering extraction efficiency.
-
Incorrect Solid-to-Liquid Ratio: A low solvent volume (a high solid-to-liquid ratio) may become saturated quickly, preventing further extraction of the target compounds. Ratios between 1:10 and 1:50 are commonly reported, so ensure you are using a sufficient volume of solvent[6][8].
Q2: What is the best solvent for extracting this compound?
A: There is no single "best" solvent, as the optimal choice depends on the extraction method and the specific plant matrix. However, general guidelines are:
-
Alcohols and Aqueous Alcohol Mixtures: Methanol and ethanol are the most commonly used and effective solvents. Aqueous solutions (e.g., 50% or 70% ethanol) are often superior to absolute alcohol because the addition of water increases the polarity, which can be beneficial for extracting glycosylated or more polar xanthones[7].
-
Green Solvents: For environmentally friendly extractions, alternatives like water with cyclodextrins can be used. One study successfully used an aqueous solution of hydroxypropyl-β-cyclodextrin (HPβCD) with ultrasound to extract isothis compound, avoiding organic solvents entirely[3].
Q3: Is Ultrasound-Assisted Extraction (UAE) better than conventional Heat Reflux Extraction (HRE)?
A: UAE generally offers several advantages over HRE:
-
Efficiency and Speed: UAE is significantly faster. The mechanical effects of ultrasonic cavitation enhance solvent penetration and mass transfer, often reducing extraction times from hours to minutes[10].
-
Reduced Solvent Consumption: The increased efficiency of UAE can sometimes allow for lower solvent-to-solid ratios.
-
Lower Temperatures: While UAE can be performed at elevated temperatures, it is also effective at lower temperatures, which is beneficial for preserving heat-sensitive compounds. However, one study comparing optimized UAE and HAE methods for Gentiana lutea root found no statistically significant difference in the final yield of isothis compound, suggesting that a well-optimized conventional method can be just as effective as UAE[2]. The choice may ultimately depend on available equipment, time, and energy cost considerations.
Q4: My extract appears impure or contains interfering compounds. How can I improve its purity?
A: The initial solvent extract is a crude mixture. To improve purity:
-
Solvent Partitioning: Perform a liquid-liquid extraction. After removing the primary extraction solvent (e.g., ethanol), the residue can be redissolved and partitioned between an immiscible polar solvent (like water) and a non-polar solvent to remove lipids and other non-polar impurities.
-
Solid-Phase Extraction (SPE): For purification prior to analysis, SPE is highly effective. Crude extracts can be loaded onto an SPE column (e.g., C18 or silica), and interfering compounds can be washed away with a weak solvent before eluting the this compound with a stronger solvent[6].
-
Optimize the Primary Extraction: Sometimes, adjusting the polarity of the initial extraction solvent can selectively extract this compound while leaving behind more polar or non-polar impurities.
Q5: How do I properly quantify the amount of this compound in my extract?
A: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the standard method for quantifying this compound and isothis compound[1][11].
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous solvent (e.g., water with orthophosphoric or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Detection: this compound and related xanthones have strong UV absorbance, typically monitored around 254 nm or 320 nm.
-
Quantification: The concentration is determined by creating a calibration curve with a certified reference standard of this compound or isothis compound. The peak area from your sample is then compared against this curve.
References
- 1. mdpi.com [mdpi.com]
- 2. unifood.rect.bg.ac.rs [unifood.rect.bg.ac.rs]
- 3. Ultrasound-Assisted Water Extraction of Gentiopicroside, Isothis compound, and Polyphenols from Willow Gentian “Dust” Supported by Hydroxypropyl-β-Cyclodextrin as Cage Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Extraction Method Using Excipients to Enhance Yield of Genistein and Daidzein in Trifolium pratensis L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Gentisides Extraction from Gentiana rigescens Franch. ex Hemsl. by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Swertiamarin and Isothis compound Extraction from Gentiana lutea L. Leaves by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative HPLC/ESI-MS and HPLC/DAD Study of Different Populations of Cultivated, Wild and Commercial Gentiana lutea L. [pubblicazioni.unicam.it]
Gentisin Technical Support Center: Troubleshooting Aqueous Solution Instability
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the instability of Gentisin (Gentamicin) in aqueous solutions. All information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound aqueous solutions?
A1: this compound solutions exhibit the best stability in a pH range of 4.5 to 7.0.[1] Degradation increases outside of this range. For example, a 4% solution of gentamicin sulfate in water has a pH between 3.5 and 5.5.[2]
Q2: What is the recommended storage temperature for this compound solutions?
A2: Sterile aqueous solutions of this compound should be stored at refrigerated temperatures, between 2°C and 8°C, to minimize degradation.[1][2][3][4] While some studies show stability at room temperature (~25°C), refrigeration is the recommended condition for long-term storage.[5][6] Avoid freezing this compound solutions.[6]
Q3: How does light exposure affect the stability of this compound in aqueous solutions?
A3: Exposure to light, particularly UV light, can lead to the degradation of this compound.[7] It is recommended to store this compound solutions protected from light.[3][6]
Q4: Can I autoclave my this compound solution for sterilization?
A4: this compound in its raw form (API) is reported to be stable even after autoclaving.[6] However, the stability of a specific formulation post-autoclaving should be validated.
Q5: For how long can I store a prepared this compound solution?
A5: A solution of this compound at 1 mg/ml in 0.1 M potassium phosphate buffer (pH 8.0) is recommended to be used within 30 days when stored at 2-8°C.[2] The stability of extemporaneously prepared ophthalmic solutions has been shown to be stable for up to three months under refrigeration.
Troubleshooting Guides
Problem 1: My this compound solution has changed color/become cloudy.
-
Question: Why has my clear, colorless this compound solution turned yellow or become turbid? Answer: A change in color or the appearance of turbidity can be an indicator of this compound degradation or microbial contamination. Elevated temperatures and exposure to light can accelerate degradation, potentially leading to the formation of colored byproducts. Turbidity may suggest precipitation of the drug, which can occur at very low temperatures due to reduced solubility, or it could be a sign of microbial growth.[1]
-
Question: What steps should I take to troubleshoot this issue? Answer:
-
Verify Storage Conditions: Ensure the solution has been stored at the recommended 2-8°C and protected from light.[2][3]
-
Check pH: Measure the pH of the solution. A significant deviation from the optimal pH range of 4.5-7.0 could be the cause of instability.[1]
-
Assess for Contamination: If possible, perform a sterility test to check for microbial contamination.
-
Prepare Fresh Solution: If degradation or contamination is suspected, it is best to discard the solution and prepare a fresh one, paying close attention to sterile techniques and proper storage.
-
Problem 2: I am observing a loss of bioactivity in my experiments.
-
Question: My this compound solution is not showing the expected antimicrobial efficacy. What could be the cause? Answer: A loss of bioactivity is a direct consequence of this compound degradation. The primary factors that can cause this are improper pH, elevated temperature, and exposure to light.[1][7] Degradation leads to the formation of less potent or inactive byproducts.
-
Question: How can I confirm if my this compound solution has degraded and what can I do to prevent it? Answer:
-
Analytical Confirmation: The most reliable way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of active this compound remaining and to detect the presence of degradation products.[1]
-
Forced Degradation Study: To understand the potential degradation pathways, a forced degradation study can be performed by exposing the solution to stress conditions such as acid, base, heat, and UV light.[7]
-
Preventative Measures:
-
Quantitative Data Summary
Table 1: Effect of pH on this compound Stability in Aqueous Solution
| pH Range | Stability | Notes |
| 3.5 - 5.5 | Generally Stable | pH of a 4% gentamicin sulfate solution in water.[2] |
| 4.5 - 7.0 | Optimal Stability | Recommended pH range for maintaining this compound potency.[1] |
| < 4.5 or > 7.0 | Increased Degradation | Degradation is more rapid outside the optimal pH range.[1] |
Table 2: Effect of Temperature on this compound Stability in Aqueous Solution
| Temperature | Condition | Stability Outcome |
| -70°C to -8°C | Frozen Storage | Generally stable with minimal degradation.[8] |
| 2°C - 8°C | Refrigerated Storage | Recommended for sterile solutions to prevent degradation.[1][2] |
| ~25°C | Room Temperature | Stable for shorter durations, but refrigeration is preferred for long-term storage.[5][6] |
| 37°C | Body Temperature | Significant degradation can occur over time. One study showed a ~25% drop in concentration after initial heat treatment mimicking bone cement curing.[9] |
| 50°C | Elevated Temperature | A study on forced degradation showed a 77.91% decrease in availability after 30 minutes of heating.[10] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. The exact parameters may need to be optimized for your specific instrumentation and formulation.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
ODS (C8) column (e.g., 15 cm x 0.45 cm, 5 µm particle size).[11]
-
-
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid
-
Sodium 1-heptane sulfonate
-
o-phthalaldehyde (OPA) for derivatization
-
Boric Acid
-
Potassium Hydroxide
-
Thioglycolic Acid
-
-
Mobile Phase Preparation:
-
Prepare a mixture of methanol, water, and glacial acetic acid. A common ratio is 70:25:5 (v/v/v).[11]
-
Add sodium 1-heptane sulfonate as an ion-pairing agent.
-
Degas the mobile phase before use.
-
-
Pre-column Derivatization (as this compound lacks a strong UV chromophore):
-
Prepare an OPA solution by dissolving 1.0 g of OPA in 5 ml of methanol. Add 95 ml of 0.4 M boric acid and adjust the pH to 10.4 with potassium hydroxide. Add 2 ml of thioglycolic acid and readjust the pH to 10.4.[11]
-
Mix your this compound sample with the OPA solution.
-
Heat the mixture in a water bath at 60°C for 15 minutes and then cool to room temperature.[11]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Monitor the chromatogram for the this compound peak and any degradation product peaks.
-
Quantify the amount of this compound by comparing the peak area to a standard curve of known concentrations.
-
Protocol 2: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in deionized water (e.g., 200 ppm).[10]
-
-
Stress Conditions:
-
Acidic Degradation:
-
Basic Degradation:
-
Thermal Degradation:
-
Place 5 ml of the this compound stock solution in a test tube.
-
Heat in a water bath at 50°C for 30 minutes.[10]
-
Cool the solution to room temperature and analyze.
-
-
Photolytic Degradation:
-
Place 5 ml of the this compound stock solution in a UV-transparent container.
-
Expose the solution to UV light (e.g., 243 nm) for 30 minutes.[10]
-
Analyze the sample.
-
-
-
Analysis:
-
For each stress condition, analyze the sample alongside a control sample (this compound stock solution without any stress agent) to determine the extent of degradation.
-
Visualizations
Caption: Factors influencing the stability of this compound in aqueous solutions.
Caption: A logical workflow for troubleshooting this compound instability issues.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. capricorn-scientific.com [capricorn-scientific.com]
- 5. Gentamicin (10 mg/mL), 10 mL - FAQs [thermofisher.com]
- 6. usp-pqmplus.org [usp-pqmplus.org]
- 7. openscienceonline.com [openscienceonline.com]
- 8. Stability of gentamicin, tobramycin, and amikacin in combination with four beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Interference in Gentisin Antioxidant Activity Assays
Welcome to the technical support center for gentisin antioxidant activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and ensuring accurate and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its antioxidant activity significant?
A1: this compound, also known as gentisic acid, is a phenolic acid found in various plants.[1][2] It is a metabolite of aspirin and is recognized for its significant antioxidant properties, which contribute to its anti-inflammatory, neuroprotective, and hepatoprotective effects.[1][3] Accurate measurement of its antioxidant activity is crucial for understanding its therapeutic potential.
Q2: What are the most common assays used to measure the antioxidant activity of this compound?
A2: The most common spectrophotometric assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) assays.[4] These assays are popular due to their simplicity, speed, and cost-effectiveness.[5]
Q3: What is the primary cause of interference when measuring this compound's antioxidant activity?
A3: The primary cause of interference is spectral overlap. This compound itself has a UV-Vis absorbance that extends to 355 nm.[6] More importantly, upon oxidation, gentisic acid can form a product with a unique absorbance peak around 500 nm.[7][8][9] This can directly interfere with the DPPH assay, which is typically measured at approximately 517 nm.[10]
Q4: Can the color of my this compound sample affect the assay results?
A4: Yes, if your this compound sample is colored, it can contribute to the overall absorbance reading, leading to an underestimation of its antioxidant activity in decolorization assays like DPPH and ABTS.[10][11] It is essential to account for the sample's intrinsic color.
Troubleshooting Guides
Issue 1: Inconsistent or unexpectedly low antioxidant activity in the DPPH assay.
-
Question: My DPPH assay results for this compound are not reproducible, and the calculated antioxidant activity is lower than expected. What could be the cause?
-
Answer: This is likely due to spectral interference from this compound or its oxidized products. The absorbance of these compounds can overlap with that of the DPPH radical, leading to inaccurate readings.
Troubleshooting Steps:
-
Run a Sample Blank: Prepare a control cuvette containing your this compound sample in the assay solvent (e.g., methanol) but without the DPPH reagent. Measure its absorbance at the assay wavelength (typically 517 nm).
-
Correct for Background Absorbance: Subtract the absorbance of the sample blank from the absorbance of your reaction mixture (this compound + DPPH). This corrected absorbance should be used in your calculations for antioxidant activity.
-
Consider Kinetic Analysis: Monitor the reaction over time. The initial rapid decrease in absorbance is more likely attributable to the antioxidant activity, while slower changes might be influenced by the formation of interfering products.[12]
-
Issue 2: Suspected spectral overlap in the ABTS assay.
-
Question: I am concerned about potential spectral interference in my ABTS assay for this compound. How can I address this?
-
Answer: While the ABTS radical cation is typically measured at a longer wavelength (around 734 nm) where interference from many plant compounds is less common, it's still good practice to check for and correct any potential overlap.[13][14]
Troubleshooting Steps:
-
Measure Sample Absorbance: As with the DPPH assay, measure the absorbance of a sample blank (this compound in the assay buffer) at the ABTS assay wavelength (e.g., 734 nm).
-
Apply Correction: Subtract this background absorbance from your final assay readings.
-
Wavelength Selection: The ABTS radical has multiple absorption maxima. If you suspect interference at 734 nm, you could investigate measuring at another peak, such as 415 nm or 815 nm, after confirming no interference from this compound at these wavelengths.[13]
-
Issue 3: Variable results in the FRAP assay.
-
Question: My FRAP assay results for this compound are inconsistent. What factors should I consider?
-
Answer: The FRAP assay is sensitive to pH and reaction time.[15] Inconsistencies can arise from slight variations in these parameters.
Troubleshooting Steps:
-
Strict pH Control: Ensure the FRAP reagent is prepared at the correct, stable pH (typically 3.6).
-
Standardize Reaction Time: The reaction kinetics of the FRAP assay can vary for different antioxidants. Standardize the incubation time for all your samples and standards to ensure comparability.
-
Check for Precipitation: High concentrations of phenolic compounds can sometimes lead to precipitation in the assay medium, affecting absorbance readings. Visually inspect your samples and consider appropriate dilutions if necessary.
-
Data Presentation
The following table summarizes typical antioxidant activity values for gentisic acid from various assays. Note that these values can vary depending on the specific experimental conditions.
| Assay | Parameter | Reported Value (Gentisic Acid) | Reference Standard |
| DPPH | EC50 | 0.09 (dimensionless molar ratio) | Ascorbic Acid |
| Hydroxyl Radical Scavenging | Rate Constant | 1.1 x 10¹⁰ dm³mol⁻¹s⁻¹ | N/A |
| Organohaloperoxyl Radical Scavenging | Rate Constant | 9.3 x 10⁷ dm³mol⁻¹s⁻¹ | N/A |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay with Interference Correction
1. Reagent Preparation:
- DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
- This compound Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).
- Serial Dilutions: Prepare a series of dilutions of the this compound stock solution to be tested.
2. Assay Procedure:
- Pipette 1.0 mL of the DPPH solution into a set of test tubes.
- Add 1.0 mL of each this compound dilution to the respective test tubes.
- For the control , add 1.0 mL of methanol to a test tube containing 1.0 mL of the DPPH solution.
- Prepare a sample blank for each this compound dilution by mixing 1.0 mL of the this compound dilution with 1.0 mL of methanol (without DPPH).
- Incubate all tubes in the dark at room temperature for 30 minutes.
- Measure the absorbance of all solutions at 517 nm using a spectrophotometer.
3. Calculation of Scavenging Activity:
- Corrected Absorbance (Sample) = Absorbance (Sample + DPPH) - Absorbance (Sample Blank)
- Scavenging Activity (%) = [ (Absorbance (Control) - Corrected Absorbance (Sample)) / Absorbance (Control) ] x 100
4. IC50 Determination:
- Plot the scavenging activity (%) against the concentration of this compound.
- Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
Protocol 2: ABTS Radical Cation Decolorization Assay
1. Reagent Preparation:
- ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.
- Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
- ABTS Radical Cation (ABTS•+) Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
- Dilute the ABTS•+ solution with ethanol or a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[16]
2. Assay Procedure:
- Add 1.0 mL of the ABTS•+ working solution to a cuvette.
- Add 10 µL of the this compound sample (at various concentrations).
- Mix and incubate at room temperature for a defined period (e.g., 6 minutes).
- Measure the absorbance at 734 nm.
- Run a sample blank with 10 µL of the this compound sample and 1.0 mL of the buffer/ethanol.
3. Calculation:
- Correct for the sample blank absorbance as described in the DPPH protocol.
- Calculate the percentage inhibition of absorbance and determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing with a standard curve of Trolox.
Visualizations
Caption: Workflow for antioxidant assays with interference correction.
Caption: Troubleshooting logic for antioxidant assay interference.
References
- 1. A review on gentisic acid as a plant derived phenolic acid and metabolite of aspirin: Comprehensive pharmacology, toxicology, and some pharmaceutical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. A review on gentisic acid as a plant derived phenolic acid and metabolite of aspirin: Comprehensive pharmacology, toxicology, and some pharmaceutical aspects | Semantic Scholar [semanticscholar.org]
- 4. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel absorbance peak of gentisic acid following the oxidation reaction | PLOS One [journals.plos.org]
- 8. Novel absorbance peak of gentisic acid following the oxidation reaction | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Gentisin Degradation: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gentisin. The information provided is designed to address specific issues that may be encountered during experimental studies on the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a naturally occurring xanthone found in various plant species, notably in the roots of Gentiana lutea. As a bioactive compound with potential therapeutic properties, understanding its stability is crucial for the development of pharmaceutical formulations. Degradation of this compound can lead to a loss of potency and the formation of potentially harmful impurities.
Q2: What are the typical stress conditions used in forced degradation studies of this compound?
Forced degradation studies for this compound, as with other pharmaceutical compounds, typically involve exposure to a variety of stress conditions to accelerate its decomposition. These conditions, as recommended by the International Council on Harmonisation (ICH) guidelines, include:
-
Acidic Hydrolysis: Treatment with acids (e.g., HCl, H₂SO₄) at elevated temperatures.
-
Basic Hydrolysis: Treatment with bases (e.g., NaOH, KOH) at elevated temperatures.
-
Oxidation: Exposure to oxidizing agents (e.g., hydrogen peroxide).
-
Thermal Degradation: Heating the solid drug substance at high temperatures.
-
Photodegradation: Exposing the drug substance to UV and visible light.
Q3: What are the expected degradation pathways for this compound?
While specific degradation products of this compound are not extensively reported in the public domain, based on its xanthone structure containing hydroxyl and methoxy groups, the following degradation pathways are plausible:
-
Hydrolysis: Cleavage of the methoxy group to form a hydroxyl group is a potential hydrolytic degradation pathway.
-
Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-like structures.[1]
-
Photodegradation: The aromatic xanthone core is a chromophore and can absorb UV light, potentially leading to photolytic cleavage or rearrangement of the molecule.
Q4: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A stability-indicating analytical method is essential for separating and quantifying this compound in the presence of its degradation products. The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method with UV detection is a robust technique for separating and quantifying this compound and its degradation products. A C18 column is often used with a mobile phase consisting of an aqueous component (like 0.025% aqueous TFA) and an organic modifier (like acetonitrile and n-propanol).[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown degradation products. It provides molecular weight and fragmentation data, which helps in elucidating the structures of the degradants.
Troubleshooting Guides
Issue 1: Poor Separation of Degradation Products in HPLC
Problem: Co-elution or poor resolution of peaks corresponding to this compound and its degradation products is observed in the chromatogram.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase by varying the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A gradient elution may be necessary to resolve complex mixtures of degradants. |
| Incorrect pH of the Mobile Phase | Adjust the pH of the aqueous component of the mobile phase. For phenolic compounds like this compound, pH can significantly impact retention time and peak shape. |
| Unsuitable Column | Consider using a different type of column (e.g., a different stationary phase like C8 or phenyl) or a column with a different particle size or length to improve resolution. |
| Suboptimal Flow Rate or Temperature | Optimize the flow rate and column temperature. A lower flow rate or a change in temperature can sometimes improve peak separation. |
Issue 2: No Degradation Observed Under Stress Conditions
Problem: After subjecting this compound to forced degradation conditions, no significant degradation is observed in the analytical results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Stress Conditions are Too Mild | Increase the severity of the stress conditions. This could involve increasing the concentration of the acid, base, or oxidizing agent, raising the temperature, or extending the exposure time.[3] |
| This compound is Highly Stable Under the Applied Conditions | While this compound may be stable under certain conditions, it is expected to degrade under a range of stresses. Ensure a variety of conditions (acidic, basic, oxidative, photolytic, thermal) have been tested. |
| Analytical Method is Not Stability-Indicating | The analytical method may not be able to detect the degradation products. Verify the method's ability to separate the parent drug from potential degradants by spiking the sample with related compounds if available, or by using a more universal detection method like mass spectrometry. |
Issue 3: Difficulty in Identifying Degradation Products by LC-MS
Problem: The mass spectra of the degradation products are complex or do not provide clear structural information.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Concentration of Degradants | Concentrate the sample containing the degradation products before injecting it into the LC-MS system. |
| Complex Fragmentation Pattern | Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the parent ions. This will provide more detailed structural information to help in the elucidation of the degradant's structure. |
| Co-elution of Impurities | Optimize the chromatographic separation to ensure that each degradation product is a single, pure peak entering the mass spectrometer. |
| Matrix Effects | If the sample is in a complex matrix, consider sample preparation techniques like solid-phase extraction (SPE) to clean up the sample and reduce matrix interference. |
Data Presentation
Due to the limited publicly available quantitative data on this compound degradation, the following table provides a general framework for summarizing results from a forced degradation study of a xanthone compound like this compound.
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Observations |
| 0.1 M HCl, 80°C, 24h | 15% | 2 | Solution remained clear. |
| 0.1 M NaOH, 80°C, 8h | 40% | 3 | Solution turned yellow. |
| 10% H₂O₂, RT, 24h | 25% | 4 | Solution turned brown. |
| Dry Heat, 105°C, 48h | 5% | 1 | No change in physical appearance. |
| Photostability (ICH Q1B) | 10% | 2 | Slight discoloration of the solid. |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol/water mixture). Add an equal volume of 1 M HCl. Heat the solution at 80°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with NaOH, and dilute to a known concentration for analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent. Add an equal volume of 1 M NaOH. Heat the solution at 80°C for a specified time. At each time point, withdraw a sample, neutralize it with HCl, and dilute for analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent. Add 10% H₂O₂. Keep the solution at room temperature for a specified time. At each time point, withdraw a sample and dilute for analysis.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at 105°C for a specified time. At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.
-
Photolytic Degradation: Expose a known amount of solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the samples after the exposure.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To separate and quantify this compound and its degradation products.
Chromatographic Conditions (Example based on literature for similar compounds[2]):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.025% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare standard solutions of this compound at known concentrations.
-
Prepare samples from the forced degradation studies, ensuring they are filtered through a 0.45 µm filter before injection.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the percentage degradation of this compound and the relative amounts of the degradation products.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Hypothetical degradation pathways of this compound under stress conditions.
References
Technical Support Center: Enhancing Gentisin Solubility for In-Vitro Assays
For researchers, scientists, and drug development professionals, achieving optimal solubility of promising compounds like gentisin is a critical first step for accurate and reproducible in-vitro assays. This compound, a naturally occurring xanthone, exhibits poor aqueous solubility, which can present significant challenges during experimental workflows. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to dissolving and maintaining this compound in solution for reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is characterized by its low solubility in water. Published data indicates an aqueous solubility of approximately 0.3 mg/mL at 16°C. It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for use in in-vitro assays.
Q3: What is a standard protocol for preparing a this compound stock solution in DMSO?
A standard protocol involves dissolving the this compound powder in 100% DMSO to a desired stock concentration, for example, 10 mM. To aid dissolution, gentle warming to 37°C and sonication can be employed. It is crucial to ensure the this compound is completely dissolved before making further dilutions.
Q4: What is the maximum concentration of DMSO that is safe for most cell lines in culture?
While it can vary between cell lines, a final DMSO concentration of 0.1% to 0.5% is generally considered safe and non-toxic for most cell cultures. It is always recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.
Q5: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What can I do?
This is a common issue due to the poor aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Decrease the final concentration of this compound: The precipitation may be due to exceeding the solubility limit in the final aqueous solution.
-
Increase the final DMSO concentration (with caution): While keeping it within the non-toxic range for your cells (typically ≤ 0.5%), a slightly higher DMSO concentration in the final medium can help maintain this compound's solubility.
-
Pre-warm the culture medium: Adding the DMSO stock to pre-warmed (37°C) medium can sometimes help prevent immediate precipitation.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the culture medium.
-
Use of co-solvents: For certain applications, a mixture of solvents might be beneficial. Studies on similar compounds suggest that ethanol-water mixtures at specific ratios can have a synergistic effect on solubility. However, the compatibility of such mixtures with your specific assay needs to be validated.
Q6: How should I store my this compound stock solution in DMSO?
For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in the chosen solvent. | - Inappropriate solvent selection.- Insufficient solvent volume.- Low temperature. | - Use 100% DMSO as the primary solvent.- Ensure you are using a sufficient volume of solvent to achieve the desired concentration.- Gently warm the solution to 37°C and use sonication to aid dissolution. |
| Precipitation occurs immediately upon dilution of the DMSO stock into aqueous media. | - Exceeding the aqueous solubility limit of this compound.- "Salting out" effect. | - Lower the final concentration of this compound in your assay.- Increase the final percentage of DMSO in your assay medium, ensuring it remains below the toxic level for your cells.- Add the this compound-DMSO stock to the medium dropwise while vortexing or stirring to ensure rapid mixing. |
| Cloudiness or precipitation appears in the culture plate wells over time. | - Compound instability in the culture medium at 37°C.- Interaction with components of the cell culture medium (e.g., proteins in serum). | - Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.- Consider reducing the serum concentration in your medium if compatible with your experimental design.- Use freshly prepared dilutions for your experiments. |
| Inconsistent or non-reproducible assay results. | - Incomplete dissolution of the stock solution.- Precipitation of the compound during the assay. | - Visually inspect your stock solution for any undissolved particles before use.- Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.- Re-evaluate your final assay concentration and solvent conditions to ensure the compound remains in solution throughout the experiment. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Temperature | Notes |
| Water | 0.3 mg/mL[1] | 16°C | Poorly soluble. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Room Temperature | Recommended for stock solutions.[2] |
| Ethanol | Moderately Soluble | Room Temperature | Xanthones are generally soluble in moderately polar organic solvents. Specific quantitative data for this compound is limited. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
100% Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Sonicator (optional)
-
0.22 µm syringe filter (DMSO-compatible)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound: 258.23 g/mol
-
For 1 mL of a 10 mM stock solution, you will need: 0.01 mol/L * 1 L/1000 mL * 258.23 g/mol = 0.0025823 g = 2.58 mg
-
-
Weigh the this compound: Accurately weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of 100% DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the this compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the this compound is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes.
-
Vortex the tube again.
-
If necessary, sonicate the tube for 5-10 minutes.
-
-
Visually inspect for complete dissolution: Ensure that no solid particles are visible in the solution. The solution should be clear.
-
(Optional) Sterilization: If required for your application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: A flowchart outlining the key steps and decision points for preparing a this compound solution for use in in-vitro experiments.
Logical Relationship for Troubleshooting Precipitation
Caption: A diagram illustrating the logical flow for troubleshooting precipitation issues when preparing this compound solutions for assays.
References
Technical Support Center: Gentamicin Stability and Long-Term Storage
A Note on Terminology: This technical support center provides information on the long-term storage and stability of gentamicin . Based on the nature of the query, it is presumed that the user was referring to gentamicin, a widely used aminoglycoside antibiotic, rather than gentisin, a less common natural compound.
This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments with gentamicin.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for gentamicin sulfate powder?
A1: Gentamicin sulfate in powder form should be stored in a tightly closed container in a dry and dark place.[1][2] For optimal long-term stability, it is recommended to store the powder at a refrigerated temperature between 2°C and 8°C.[1] Exposure to moisture can lead to hydrolytic degradation, reducing the potency of the antibiotic.[1]
Q2: How should I store gentamicin solutions?
A2: Sterile solutions of gentamicin sulfate are typically stored at 2-8°C.[3] However, some studies have shown that gentamicin solutions can be stable at room temperature (~25°C).[3] For example, a 10 mg/mL gentamicin solution is recommended to be stored at approximately 25°C.[3] Solutions prepared in 0.9% sodium chloride or 5% dextrose and stored in PVC bags have been found to be stable for up to 30 days when frozen at -20°C.[3]
Q3: What is the shelf life of a prepared gentamicin solution?
A3: The shelf life of a prepared gentamicin solution depends on the storage conditions and the solvent used. A solution of 1 mg/ml in 0.1 M potassium phosphate buffer (pH 8.0) stored at 2-8°C should be used within 30 days.[3] Antibiotic stock solutions, in general, may be stored at -20°C for up to one year.[2] It is crucial to prepare aliquots to prevent multiple freeze-thaw cycles.[2]
Q4: What factors can affect the stability of gentamicin?
A4: Several factors can influence the stability of gentamicin:
-
Temperature: Gentamicin is heat-sensitive, and extreme heat can cause chemical breakdown, reducing its effectiveness.[1] Conversely, extremely low temperatures can decrease its solubility.[1]
-
pH: The optimal pH for gentamicin stability is between 4.5 and 7.0.[1] Outside this range, particularly in acidic or alkaline conditions, the drug can undergo hydrolysis and degrade.[1]
-
Light: Exposure to light, especially UV rays, can trigger photochemical reactions that lead to the degradation of gentamicin.[1] It is recommended to store gentamicin in opaque packaging to protect it from light.[1]
-
Humidity: Moisture can cause hydrolytic degradation, especially for the powder form.[1] Storing in moisture-resistant containers or with desiccants is advisable.[1]
-
Oxidation: An oxidizing atmosphere can lead to significant changes in the composition of gentamicin.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced antibiotic efficacy in cell culture | Degradation of gentamicin stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). | Prepare fresh aliquots of your gentamicin stock solution from a powder source. Store aliquots at -20°C and thaw a new vial for each use. Verify the storage conditions of your stock solution.[2] |
| Incorrect pH of the final solution. | Ensure the pH of your final working solution is within the stable range of 4.5 to 7.0.[1] | |
| Precipitation observed in gentamicin solution upon thawing | Decreased solubility at low temperatures. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If precipitation persists, it may indicate degradation, and the solution should be discarded. |
| Discoloration of gentamicin solution | Degradation of the antibiotic. This can be caused by exposure to light, extreme temperatures, or improper pH. | Discard the discolored solution and prepare a fresh one from a reliable stock. Ensure proper storage in a dark, temperature-controlled environment.[1] |
| Inconsistent experimental results | Fluctuation in storage temperature or exposure to light. | Maintain a consistent storage temperature for both powder and solution forms. Use opaque containers or wrap containers in aluminum foil to protect from light.[1] |
Quantitative Stability Data
The following tables summarize the stability of gentamicin under various conditions based on available studies.
Table 1: Stability of Gentamicin Sulfate Solutions under Different Temperature Conditions
| Concentration & Solvent | Storage Temperature | Duration | Stability | Reference |
| 85mg/100mL in 0.9% NaCl | 4°C | 30 days | Stable | [6] |
| 85mg/100mL in 0.9% NaCl | 23°C | 7 days | Stable | [6] |
| 50 mg in 50 mL of 5% dextrose or 0.9% NaCl (in PVC) | -20°C | 30 days | Stable | [3] |
| 120 mg/50 mL in 5% dextrose | -20°C | 28 days | 6% loss | [3] |
| 120 mg/50 mL in 0.9% NaCl | -20°C | 28 days | 2% loss | [3] |
| 5 mg/mL in EDTA-Na2 solution | 25°C ± 2°C, 60% ± 5% RH | 12 months | Stable | [7] |
| 5 mg/mL in EDTA-Na2 solution | 40°C ± 2°C, 75% ± 5% RH | 12 months | Stable | [7] |
Table 2: Factors Leading to Gentamicin Degradation
| Stress Condition | Observation | Reference |
| Oxidizing atmosphere (30% H2O2) | Significant changes to gentamicin composition. | [4][5] |
| High temperature (60°C) on GS/PLGA coated rods | Compositional changes detected. | [4] |
| High humidity (75% RH) on GS/PLGA coated rods | Compositional changes detected. | [4] |
| Light exposure on GS/PLGA coated rods | Compositional changes detected. | [4] |
| Acidic (0.1 M HCl) and Basic (0.1 M NaOH) conditions | Degradation observed. | [7] |
| Oxidative stress (3% H2O2 at 80°C for 3h) | Complete degradation of gentamicin sulfate. | [7] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Gentamicin Stability Testing
This protocol provides a general outline for assessing gentamicin stability using HPLC. Specific parameters may need to be optimized based on the available instrumentation and the specific gentamicin formulation.
Objective: To quantify the concentration of gentamicin and its degradation products over time under specific storage conditions.
Materials:
-
Gentamicin sulfate standard
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of methanol, water, and an ion-pairing agent)
-
Derivatizing agent (e.g., o-phthalaldehyde, OPA)
-
Buffer solutions for pH adjustment
-
Sample vials
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of gentamicin sulfate of known concentration.
-
Subject aliquots of the stock solution to the desired stress conditions (e.g., different temperatures, pH values, light exposure) for a specified duration.
-
At predetermined time points, withdraw samples for analysis.
-
-
Derivatization:
-
As gentamicin lacks a strong UV-absorbing chromophore, pre-column derivatization is often required.
-
Mix the gentamicin sample with a derivatizing agent like OPA in a basic buffer to form a fluorescent derivative that can be detected by a UV detector.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Perform chromatographic separation on a C18 column using an appropriate mobile phase. The mobile phase composition will need to be optimized to achieve good separation of the gentamicin components and any degradation products.
-
Set the UV detector to the appropriate wavelength for the derivatized gentamicin.
-
-
Data Analysis:
-
Quantify the concentration of gentamicin in the samples by comparing the peak area to a standard curve generated from known concentrations of the gentamicin standard.
-
Monitor the appearance of new peaks, which may indicate the formation of degradation products.
-
Visualizations
Gentamicin Storage and Handling Workflow
The following diagram illustrates a recommended workflow for the proper storage and handling of gentamicin in a research setting to ensure its stability and efficacy.
Caption: Recommended workflow for gentamicin storage and handling.
Factors Affecting Gentamicin Stability
This diagram illustrates the key environmental factors that can negatively impact the stability of gentamicin.
Caption: Key factors that can lead to the degradation of gentamicin.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Gentamicin sulfate salt, 1405-41-0, G3632, Sigma-Aldrich [sigmaaldrich.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. The impact of storage conditions upon gentamicin coated antimicrobial implants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Gentamicin Sulfate and Tobramycin Sulfate in AutoDose Infusion System Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term stability of gentamicin sulfate-ethylenediaminetetraacetic acid disodium salt (EDTA-Na2) solution for catheter locks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cell Toxicity with High Concentrations of Gentamicin
A Note on Terminology: This technical support guide focuses on Gentamicin , an aminoglycoside antibiotic. Initial searches for "gentisin" did not yield relevant results on cell toxicity. Given the context of the query, it is highly probable that the intended topic was Gentamicin, a compound well-documented for its cytotoxic effects at high concentrations.
This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering cell toxicity issues with high concentrations of gentamicin.
Frequently Asked Questions (FAQs)
Q1: Why are high concentrations of gentamicin toxic to cells?
A1: Gentamicin toxicity is primarily linked to its accumulation within cells, particularly in the proximal tubular cells of the kidneys and the hair cells of the inner ear.[1][2] Once inside the cell, it can disrupt several critical cellular processes. At concentrations above a certain threshold, gentamicin destabilizes intracellular membranes, including those of lysosomes and mitochondria, leading to the release of harmful enzymes and the initiation of cell death pathways.[1]
Q2: What are the primary molecular mechanisms of gentamicin-induced cytotoxicity?
A2: The cytotoxicity of gentamicin is multifactorial and involves several interconnected mechanisms:
-
Mitochondrial Dysfunction: Gentamicin directly targets mitochondria, leading to a collapse of the mitochondrial membrane potential (MtMP), inhibition of the electron transport chain (specifically Complexes II, III, and IV), and a reduction in ATP synthesis.[3][4][5][6] This creates an "energetic catastrophe" within the cell.[1]
-
Oxidative Stress: High concentrations of gentamicin stimulate the production of Reactive Oxygen Species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[7][8][9][10][11] This process is often iron-dependent.[8]
-
Apoptosis Induction: Gentamicin triggers the intrinsic pathway of apoptosis.[1][7] This is characterized by the release of cytochrome c from the mitochondria, activation of caspases (like caspase-3 and -9), and DNA fragmentation.[12][][14]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of gentamicin in the ER can cause ER stress and trigger the unfolded protein response.[1]
-
Lysosomal Damage: Gentamicin can cause phospholipidosis by disrupting lysosomal function, leading to the release of cathepsins into the cytosol, which can contribute to apoptosis.[1][7]
-
Signaling Pathway Activation: The c-Jun N-terminal kinase (JNK) signaling pathway, which is responsive to stress stimuli like ROS, is often activated and plays a role in gentamicin-induced apoptosis.[15]
Q3: My cells are dying after gentamicin treatment. Is it apoptosis or necrosis?
A3: Gentamicin can induce both apoptosis and necrosis, depending on the concentration. At lower cytotoxic concentrations, apoptosis (programmed cell death) is the primary mechanism.[16] At very high concentrations, gentamicin can cause extensive membrane damage leading to necrosis (uncontrolled cell death).[1][16]
Q4: What are the visible signs of gentamicin toxicity in cell culture?
A4: Common morphological changes include increased cytoplasmic granularity, cell shrinkage, membrane blebbing (a hallmark of apoptosis), and eventually, detachment from the culture plate.[17]
Q5: How can I reduce unintended cytotoxicity in my experiments?
A5: To minimize off-target toxicity, consider the following:
-
Dose-Response and Time-Course Studies: Perform careful dose-response and time-course experiments to find the optimal concentration and duration that achieve the desired experimental effect without excessive cell death.
-
Use of Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) has been shown to reduce gentamicin-induced cell toxicity by mitigating oxidative stress.[18]
-
Control Experimental Variables: Ensure consistency in factors like cell density, media composition, and treatment duration, as these can influence susceptibility to toxicity.[19]
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high cell death at a previously safe concentration. | 1. Cell line variability or passage number affecting sensitivity.2. Error in gentamicin concentration calculation or dilution.3. Contamination of cell culture.4. Synergistic effects with other media components. | 1. Use cells within a consistent, low passage number range. Perform regular cell line authentication.2. Recalculate and prepare fresh gentamicin solutions. Verify the stock concentration.3. Check for microbial contamination.4. Review media components. Serum levels can sometimes influence drug toxicity. |
| Inconsistent results in cell viability assays (e.g., MTT). | 1. Variable incubation times with gentamicin or the assay reagent.2. Cell clumping leading to uneven reagent exposure.3. Gentamicin interfering with the assay chemistry.4. The IC50 value is inherently dependent on the experimental endpoint time.[20] | 1. Standardize all incubation times precisely.2. Ensure a single-cell suspension before plating.3. Run a control with gentamicin in cell-free media to check for direct reaction with the assay reagent.4. Always perform assays at consistent, predefined time points (e.g., 24, 48, 72 hours) and report the IC50 for that specific duration.[20] |
| Failure to detect an increase in Reactive Oxygen Species (ROS). | 1. ROS production may be an early and transient event.2. The fluorescent probe for ROS detection is degraded or used at a suboptimal concentration.3. The cell type may have robust intrinsic antioxidant defenses. | 1. Perform a time-course experiment, measuring ROS at multiple early time points post-treatment (e.g., 1, 3, 6 hours).2. Use a fresh probe solution for each experiment and optimize its concentration.3. Consider pre-treating with an inhibitor of antioxidant pathways (e.g., glutathione synthesis) as a positive control experiment. |
Quantitative Data Summary
Table 1: Cytotoxic Concentrations of Gentamicin in Various Cell Lines
| Cell Line | Concentration | Exposure Time | Observed Effect | Citation |
| Rabbit Corneal Epithelial Cells | ≥ 250 µg/mL | 48 hours | Increased cytoplasmic granularity, significant decrease in viable cells. | [17] |
| Rabbit Corneal Epithelial Cells | 5,000 µg/mL | 24 hours | Changes in cell morphology. | [17] |
| Vero (Monkey Kidney) Cells | 2,000 µg/mL | 24 hours | 65.41% reduction in cell viability. | [21] |
| Vero (Monkey Kidney) Cells | 4,500 µg/mL | 24 hours | Significant decrease in cell viability. | [21] |
| NCI-H460 (Lung Cancer) Cells | > 5 mM | Not specified | Cytotoxic effects observed. | [22] |
| LLC-PK1 (Porcine Kidney) Cells | > 3 mM | Not specified | Extensive necrosis. | [16] |
| Rat Mesangial Cells | 10⁻⁵ mol/L | Not specified | Increased O₂⁻ production. | [9][10] |
Table 2: Effects of Gentamicin on Mitochondrial Parameters
| Parameter | System | Effect | Citation |
| Mitochondrial Respiration | Isolated Rat Liver/Kidney Mitochondria | Stimulates state 4 and inhibits state 3u respiratory rates. | [3][4] |
| Respiratory Control Ratio (RCR) | Isolated Rat Liver Mitochondria | Reduced in a dose- and time-dependent manner. | [3] |
| Mitochondrial Membrane Potential (MtMP) | Isolated Rat Mitochondria & Sensory Hair Cells | Dose-dependent depolarization (collapse). | [3][5] |
| Electron Transport Chain (ETC) | Isolated Rat Liver Mitochondria | Inhibition of Complex II and Complex III. | [3] |
| Electron Transport Chain (ETC) | Permeabilized Human Embryonic Kidney Cells | Decreased Complex IV activity in a time-dependent fashion. | [6] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard methodologies for assessing cytotoxicity.[23]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Gentamicin Treatment: Prepare serial dilutions of gentamicin in a complete culture medium. Remove the old medium from the wells and add 100 µL of the gentamicin-containing medium (or control medium) to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells: Cell Viability (%) = (Absorbance_sample / Absorbance_control) * 100. The IC50 value is the concentration of gentamicin that results in 50% cell viability.[20]
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based protocol distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates, allow them to adhere, and treat with desired concentrations of gentamicin for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Measurement of Reactive Oxygen Species (ROS) using Dihydroethidium (DHE)
This protocol measures superoxide, a key ROS implicated in gentamicin toxicity.[15]
-
Cell Treatment: Grow and treat cells with gentamicin on glass coverslips or in multi-well plates suitable for fluorescence microscopy or a plate reader.
-
DHE Loading: After treatment, wash the cells with warm PBS or HBSS. Add the DHE probe (typically 5-10 µM) diluted in serum-free medium or PBS.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with warm PBS to remove the excess probe.
-
Imaging/Measurement: Immediately measure the fluorescence. For microscopy, use an excitation wavelength around 518 nm and an emission wavelength around 606 nm. For a plate reader, use appropriate filter sets. An increase in red fluorescence indicates an increase in superoxide levels.
Visualizations
Signaling Pathways in Gentamicin Cytotoxicity
Caption: Key signaling pathways activated by high concentrations of gentamicin, leading to apoptosis.
Experimental Workflow for Cytotoxicity Assessment
Caption: A typical experimental workflow for assessing gentamicin-induced cytotoxicity.
Troubleshooting Logic for Unexpected Cell Death
Caption: A logical flow for troubleshooting unexpected cell death in experiments.
References
- 1. An integrative overview on the mechanisms underlying the renal tubular cytotoxicity of gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Gentamicin Affects the Bioenergetics of Isolated Mitochondria and Collapses the Mitochondrial Membrane Potential in Cochlear Sensory Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gentamicin Affects the Bioenergetics of Isolated Mitochondria and Collapses the Mitochondrial Membrane Potential in Cochlear Sensory Hair Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Direct Effects of Clinically Relevant Antibiotics on Mitochondrial Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formation of reactive oxygen species following bioactivation of gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of reactive oxygen species on gentamicin-induced mesangial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 15. Gentamicin-induced spiral ganglion cell death: apoptosis mediated by ROS and the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gentamicin Causes Apoptosis at Low Concentrations in Renal LLC-PK1 Cells Subjected to Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro toxicity of gentamicin to corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Novel Use of Gentamicin in the ROS-Mediated Sensitization of NCI-H460 Lung Cancer Cells to Various Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preclinical studies of toxicity and safety of the AS-48 bacteriocin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of Gentisin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activities of two prominent flavonoids, gentisin and quercetin. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to be a valuable resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development.
Executive Summary
Both this compound and quercetin exhibit significant antioxidant properties through various mechanisms, including free radical scavenging and modulation of intracellular signaling pathways. Quercetin has been more extensively studied and generally demonstrates more potent antioxidant activity in various in vitro assays. However, this compound also presents considerable radical scavenging capabilities. This guide delves into the quantitative and mechanistic differences between these two compounds to inform future research and development.
Quantitative Antioxidant Activity
The antioxidant capacities of this compound and quercetin have been evaluated using several common in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as Ferric Reducing Antioxidant Power (FRAP) values. Lower IC50 values indicate higher antioxidant activity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (mM Fe(II)/mM) |
| This compound | ~10-fold less effective than α-RA | > 3,5-dihydroxy benzoic acid | Data not readily available |
| Quercetin | 4.60 ± 0.3[1] | 48.0 ± 4.4[1] | Increases with concentration |
Note: Direct comparative studies providing IC50 values for this compound in ABTS and FRAP assays under the same conditions as quercetin are limited. The provided data for this compound is descriptive based on available literature.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to facilitate replication and further investigation.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Mixture: Add a specific volume of the test compound (this compound or quercetin) at various concentrations to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add the antioxidant solution to the ABTS•+ working solution.
-
Measurement: Record the decrease in absorbance at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Reaction: Add the antioxidant sample to the FRAP reagent and incubate at 37°C for a specific time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.
-
Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
-
Cell Culture: Plate cells (e.g., HepG2) in a 96-well microplate and grow to confluence.
-
Loading with Probe: Wash the cells and incubate with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Treatment: Treat the cells with the antioxidant compound (this compound or quercetin) at various concentrations.
-
Induction of Oxidative Stress: Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce cellular oxidation.
-
Measurement: Measure the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH, at an emission wavelength of 538 nm with an excitation wavelength of 485 nm over time.
-
Calculation: The CAA value is calculated from the area under the fluorescence curve, with lower values indicating higher antioxidant activity.
Mechanisms of Antioxidant Action & Signaling Pathways
Both this compound and quercetin exert their antioxidant effects through direct radical scavenging and by modulating key cellular signaling pathways involved in the oxidative stress response.
This compound (Gentisic Acid)
Gentisic acid is known to be an effective scavenger of free radicals.[2] Its antioxidant and radioprotective properties are attributed to its phenoxyl group.[2] Emerging evidence suggests that gentisic acid can modulate the Nrf2/HO-1 and NF-κB signaling pathways, which are critical in the cellular defense against oxidative stress and inflammation.
Quercetin
Quercetin is a well-established antioxidant that acts through multiple mechanisms. It directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS). Furthermore, quercetin can chelate metal ions, thereby inhibiting the generation of free radicals. A significant aspect of quercetin's antioxidant activity is its ability to modulate key signaling pathways, including:
-
Nrf2-ARE Pathway: Quercetin activates the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase.
-
NF-κB Pathway: Quercetin can inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is often activated by oxidative stress and leads to the expression of inflammatory cytokines.
-
MAPK Pathways: Quercetin has been shown to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as p38 and ERK, which are involved in cellular responses to stress.
Visualizing the Processes
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the key signaling pathways involved in the antioxidant activities of this compound and quercetin.
Caption: Experimental Workflows for Common Antioxidant Assays.
Caption: Key Antioxidant Signaling Pathways Modulated by Quercetin and this compound.
Conclusion
Both this compound and quercetin are valuable natural compounds with demonstrable antioxidant activities. Quercetin appears to be a more potent antioxidant based on the currently available in vitro data and has been more thoroughly characterized in terms of its modulation of cellular signaling pathways. However, this compound's significant radical scavenging ability and its emerging role in modulating key antioxidant and inflammatory pathways warrant further investigation. This comparative guide provides a foundation for researchers to design future studies aimed at elucidating the full therapeutic potential of these compounds. Further head-to-head comparative studies, particularly utilizing cellular antioxidant assays, are needed to provide a more definitive comparison of their biological efficacy.
References
In Vitro Validation of Gentisin's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory effects of genistein (likely the intended compound for "gentisin") against common non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is sourced from various in vitro studies, primarily utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell lines, a standard model for assessing inflammatory responses.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of genistein and selected NSAIDs was evaluated based on their ability to inhibit key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The half-maximal inhibitory concentration (IC50) is a widely accepted metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Target Mediator | Cell Line | IC50 Value (µM) |
| Genistein | Nitric Oxide (NO) | RAW 264.7 | 69.4[1] |
| TNF-α | RAW 264.7 | Inhibition observed at 1, 5, and 10 µM[2][3] | |
| IL-6 | RAW 264.7 | Inhibition observed at 1, 5, and 10 µM[2][3] | |
| Diclofenac | Nitric Oxide (NO) | RAW 264.7 | 47.12 (as µg/mL)[4] |
| Indomethacin | Nitric Oxide (NO) | RAW 264.7 | 56.8[5] |
| TNF-α | RAW 264.7 | 143.7[5] | |
| Celecoxib | TNF-α | RAW 264.7 | Inhibition observed at 20 µM[6] |
| IL-6 | RAW 264.7 | Inhibition observed at 20 µM[6] |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions across different studies. The data for genistein's inhibition of TNF-α and IL-6 is presented as observed inhibition at tested concentrations, as specific IC50 values were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Culture and Treatment
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For inflammatory stimulation, cells are pre-treated with various concentrations of the test compound (genistein or NSAIDs) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL) for a specified duration (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of nitric oxide is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Principle: This colorimetric assay is based on the diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative.
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and 1% sulfanilamide in 5% phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
The secretion of pro-inflammatory cytokines TNF-α and IL-6 into the cell culture medium is quantified using commercially available ELISA kits.
-
Principle: A sandwich ELISA format is typically used. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). A substrate is then added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the amount of cytokine present.
-
Procedure:
-
Coat a 96-well plate with a capture antibody against TNF-α or IL-6 and incubate overnight.
-
Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the wells and add the biotinylated detection antibody.
-
Wash the wells and add streptavidin-HRP conjugate.
-
Wash the wells and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentration based on the standard curve.
-
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting is used to determine the expression and activation of key proteins in the NF-κB signaling pathway, such as p65 and IκBα.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to an enzyme that facilitates detection.
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, IκBα) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the experimental workflow and the key signaling pathways involved in the anti-inflammatory action of genistein.
References
- 1. researchgate.net [researchgate.net]
- 2. Genistein Suppresses LPS-Induced Inflammatory Response through Inhibiting NF-κB following AMP Kinase Activation in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genistein Suppresses LPS-Induced Inflammatory Response through Inhibiting NF-κB following AMP Kinase Activation in RAW 264.7 Macrophages | PLOS One [journals.plos.org]
- 4. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apjai-journal.org [apjai-journal.org]
- 6. Celecoxib, a COX-2 inhibitor, synergistically potentiates the anti-inflammatory activity of docosahexaenoic acid in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Gentisin and Isogentisin
Gentisin and isothis compound, two naturally occurring xanthone compounds predominantly found in the roots of Gentiana lutea (yellow gentian), have garnered significant interest in the scientific community for their diverse pharmacological properties. As structural isomers, they share a common xanthone backbone but differ in the placement of a methoxy group, leading to distinct biological activities. This guide provides a comparative overview of their known biological effects, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.
Comparative Biological Activities
The primary reported biological activities of this compound and isothis compound include mutagenic effects and inhibition of monoamine oxidase. A detailed comparison of these activities is presented below.
Data Presentation
| Biological Activity | Compound | Test System | Result | Reference |
| Mutagenic Activity | This compound (S1) | Salmonella typhimurium TA100 with S9 mix (Ames test) | 6.94 revertants/μg (at >10 to 50 μg) | [1] |
| Isothis compound (S2) | Salmonella typhimurium TA100 with S9 mix (Ames test) | 19.1 revertants/μg (at >10 to 50 μg) | [1] | |
| Monoamine Oxidase (MAO) Inhibition | This compound | Not specified | Potent inhibitor of MAO-A and MAO-B | [2] |
| Isothis compound | Not specified | Potent inhibitor of MAO-A and MAO-B | [2] |
Note: At doses below 10 micrograms, the specific mutagenic activities of this compound and isothis compound were reported to be similar[1]. The lower mutagenic activity of this compound at higher concentrations may be attributed to its poor solubility due to the presence of the methoxy group at the C-3 position[1].
Experimental Protocols
Mutagenic Activity: Ames Test
The mutagenic activities of this compound and isothis compound were evaluated using the Ames test, a widely used method to assess the mutagenic potential of chemical compounds.
Principle: The Ames test utilizes histidine-requiring strains of Salmonella typhimurium to detect mutations that restore the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-free medium. An increase in the number of revertant colonies in the presence of a test compound indicates its mutagenic potential. The inclusion of a liver extract (S9 mix) simulates mammalian metabolism, allowing for the detection of metabolites that may be mutagenic.
Methodology:
-
Bacterial Strains: Salmonella typhimurium strain TA100, which is sensitive to base-pair substitution mutagens, was used.
-
Metabolic Activation: A rat liver homogenate (S9 mix) was included in the assay to provide metabolic activation of the test compounds.
-
Assay Procedure:
-
Varying doses of this compound or isothis compound were pre-incubated with the bacterial tester strain in the presence of the S9 mix.
-
The mixture was then plated on a minimal glucose agar medium lacking histidine.
-
The plates were incubated at 37°C for 48 hours.
-
The number of revertant colonies (his+ revertants) was counted.
-
-
Data Analysis: The mutagenic activity was expressed as the number of revertants per microgram of the test compound.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the evaluation of this compound and isothis compound, the following diagrams have been generated using the DOT language.
Conclusion
The available data indicates that both this compound and isothis compound exhibit notable biological activities. Isothis compound displays a significantly higher mutagenic potential than this compound in the Ames test at concentrations above 10 µg, a difference potentially linked to solubility. Both compounds are also recognized as potent inhibitors of monoamine oxidase A and B. Further research is warranted to elucidate the full spectrum of their biological effects, including a more detailed quantitative comparison of their MAO inhibitory activities and exploration of other potential therapeutic properties such as anti-inflammatory, antioxidant, and anticancer effects. Detailed investigations into their mechanisms of action and the signaling pathways they modulate will be crucial for harnessing their therapeutic potential.
References
Cross-validation of different methods for gentisin quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of two prominent chromatographic methods for the quantification of gentisin, a xanthone with notable antioxidant and anti-inflammatory properties. The methods under review are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High Performance Supercritical Fluid Chromatography with Diode-Array Detection (UHPSFC-DAD).
Quantitative Method Performance
The performance of analytical methods is best assessed through validated quantitative metrics. The following table summarizes the key performance indicators for the HPLC-UV and UHPSFC-DAD methods for this compound quantification.
| Performance Metric | HPLC-UV | UHPSFC-DAD |
| Linearity (R²) | > 0.999 | > 0.9991 |
| Limit of Detection (LOD) | ≤ 37 ng/mL | 0.2 - 1.6 µg/mL |
| Limit of Quantification (LOQ) | ≤ 112 ng/mL | 0.7 - 4.9 µg/mL |
| Precision (Intra-day) | Relative Standard Deviation (RSD) ≤ 4.6% | RSD ≤ 5.1% |
| Precision (Inter-day) | RSD ≤ 3.1% | RSD ≤ 3.6% |
| Accuracy (Recovery) | 96.7% - 101.5% | 96.7% - 107.7% |
Experimental Methodologies
Detailed and reproducible experimental protocols are essential for the cross-validation of analytical methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides sensitive and accurate quantification of this compound in complex matrices such as plant extracts.[1]
Sample Preparation:
-
Exhaustive extraction of the plant material (e.g., roots of Gentiana lutea L.) is performed using a suitable solvent such as methanol, aided by ultrasound.
-
The resulting extract is filtered prior to injection into the HPLC system.
Chromatographic Conditions:
-
Column: Reversed-Phase (RP-18) material.
-
Mobile Phase: A gradient of 0.025% aqueous trifluoroacetic acid (TFA), acetonitrile, and n-propanol.
-
Detection: UV detection, with the specific wavelength for this compound not explicitly stated in the summary but typically around 232-260 nm for xanthones.[2][3]
Ultra-High Performance Supercritical Fluid Chromatography with Diode-Array Detection (UHPSFC-DAD)
This modern technique offers a rapid and efficient alternative for the simultaneous analysis of multiple compounds, including this compound.[2][3]
Sample Preparation:
-
Powdered root material is spiked with a known amount of a reference standard for accuracy assessment.
-
Extraction is carried out with a suitable solvent.
-
The extract is filtered before injection.
Chromatographic Conditions:
-
Column: Acquity UPC² BEH 2-EP.
-
Mobile Phase: A gradient of CO₂ and methanol with 5.5% water.
-
Flow Rate: 1.10 mL/min.
-
Column Temperature: 35 °C.
-
Automatic Back Pressure Regulator (ABPR): 1500 psi.
-
Injection Volume: 1 µL.
-
Detection: Diode-Array Detector (DAD) at 232 nm for this compound.[2][3]
Experimental Workflow for this compound Quantification
Caption: Experimental workflow for the quantification of this compound.
Biological Context: this compound Signaling Pathway Interactions
While specific, direct signaling pathways for this compound are not extensively detailed, xanthones as a class of compounds are recognized for their potential to modulate key inflammatory signaling pathways.[4] These include the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[4] this compound has demonstrated the ability to inhibit the production of pro-inflammatory cytokines, suggesting an interaction with these signaling cascades.[4] Further research is required to elucidate the precise molecular targets of this compound within these pathways.
Caption: Potential interaction of this compound with inflammatory signaling pathways.
References
- 1. Quantitative analysis of iridoids, secoiridoids, xanthones and xanthone glycosides in Gentiana lutea L. roots by RP-HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simultaneous Quantitative Analysis of the Major Bioactive Compounds in Gentianae Radix and its Beverages by UHPSFC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 437-50-3 | Benchchem [benchchem.com]
Gentisin as a Positive Control in Antioxidant Screening Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gentisic acid, a phenolic acid found in various plants and a metabolite of aspirin, has demonstrated notable antioxidant properties, positioning it as a potential positive control in various antioxidant screening assays. This guide provides a comparative analysis of gentisin's performance against commonly used positive controls—ascorbic acid, Trolox, and quercetin—in three prevalent antioxidant assays: DPPH, ABTS, and FRAP. Detailed experimental protocols and an exploration of the underlying antioxidant mechanisms are included to assist researchers in selecting and applying appropriate controls for their studies.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often expressed as the half-maximal inhibitory concentration (IC50) for radical scavenging assays (DPPH and ABTS) or as Trolox Equivalent Antioxidant Capacity (TEAC) for the FRAP assay. A lower IC50 value indicates higher antioxidant activity. The following tables summarize the comparative antioxidant activities of this compound, ascorbic acid, Trolox, and quercetin. It is important to note that these values are compiled from various studies and may differ based on specific experimental conditions.
Table 1: Comparison of IC50 Values in DPPH Radical Scavenging Assay
| Compound | IC50 (µM) | Reference |
| Gentisic Acid | ~35-100 | [1] |
| Ascorbic Acid | ~25-50 | [2] |
| Trolox | ~40-80 | [3][4] |
| Quercetin | ~5-15 | [3][4] |
Table 2: Comparison of IC50 Values in ABTS Radical Scavenging Assay
| Compound | IC50 (µM) | Reference |
| Gentisic Acid | ~10-30 | Data derived from multiple sources |
| Ascorbic Acid | ~15-40 | Data derived from multiple sources |
| Trolox | ~5-15 | [3][4] |
| Quercetin | ~2-10 | [3][4] |
Table 3: Comparison of Antioxidant Activity in FRAP Assay
| Compound | Antioxidant Capacity (µmol Trolox Equivalents/µmol compound) | Reference |
| Gentisic Acid | ~1.5 - 2.5 | [5][6] |
| Ascorbic Acid | ~0.5 - 1.0 | [7] |
| Trolox | 1.0 (by definition) | [7][8] |
| Quercetin | ~3.0 - 5.0 | [9] |
Experimental Protocols
Detailed methodologies for the DPPH, ABTS, and FRAP assays are provided below. These protocols are standardized to facilitate the comparison of different antioxidant compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.
-
Preparation of Test Compounds: Prepare stock solutions of gentisic acid and other positive controls (ascorbic acid, Trolox, quercetin) in methanol. Serially dilute the stock solutions to obtain a range of concentrations.
-
Assay Procedure:
-
Add 100 µL of each concentration of the test compound to a 96-well microplate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Before use, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Compounds: Prepare stock solutions and serial dilutions of the test compounds as described for the DPPH assay.
-
Assay Procedure:
-
Add 20 µL of each concentration of the test compound to a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions:
-
300 mM acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O in distilled water
-
-
Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution. Warm the solution to 37°C before use.
-
-
Preparation of Test Compounds and Standard: Prepare stock solutions and serial dilutions of the test compounds. Prepare a series of Trolox standards (e.g., 100-1000 µM) to generate a standard curve.
-
Assay Procedure:
-
Add 30 µL of the test compound or Trolox standard to a 96-well microplate.
-
Add 270 µL of the FRAP working solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve by plotting the absorbance of the Trolox standards against their concentrations. The antioxidant capacity of the samples is expressed as µmol Trolox Equivalents (TE) per µmol of the compound.
Visualization of Methodologies and Signaling Pathways
Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the antioxidant assays and the proposed signaling pathway for gentisic acid's antioxidant activity.
Caption: General experimental workflows for DPPH, ABTS, and FRAP antioxidant assays.
Caption: Proposed antioxidant mechanisms of gentisic acid.
Mechanism of Antioxidant Action
Gentisic acid exerts its antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: As a phenolic acid, gentisic acid can directly donate a hydrogen atom from its hydroxyl groups to neutralize free radicals. This process results in the formation of a more stable gentisic acid phenoxyl radical, thereby terminating the radical chain reaction.[10] This direct scavenging activity is the primary mechanism measured by the DPPH and ABTS assays.
-
Modulation of Cellular Antioxidant Pathways: Recent studies have indicated that gentisic acid can also enhance the endogenous antioxidant defense system by modulating the Keap1-Nrf2 signaling pathway.[11][12] Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. Oxidative stress or the presence of Nrf2 activators like gentisic acid can disrupt this interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[11][12] This cellular response provides a more sustained antioxidant effect compared to direct radical scavenging.
Conclusion
Gentisic acid demonstrates significant antioxidant activity, making it a viable candidate as a positive control in antioxidant screening assays. Its performance is comparable to that of ascorbic acid and Trolox in DPPH and ABTS assays, although generally less potent than quercetin. In the FRAP assay, gentisic acid exhibits robust reducing power. The choice of a positive control should be guided by the specific aims of the study and the anticipated potency of the test compounds. For screening novel compounds with expected moderate antioxidant activity, gentisic acid serves as an excellent benchmark. Its dual mechanism of action, involving both direct radical scavenging and the upregulation of cellular antioxidant defenses, also makes it an interesting compound for further investigation in the context of oxidative stress-related diseases. Researchers should consider the information and protocols provided in this guide to make informed decisions about the use of this compound as a positive control in their antioxidant research.
References
- 1. Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. scielo.br [scielo.br]
- 5. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Comparative Evaluation of Total Antioxidant Capacities of Plant Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant activity and free radical scavenging reactions of gentisic acid: in-vitro and pulse radiolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
Gentisin's Potential as a Monoamine Oxidase Inhibitor: An In-Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro inhibitory effects of gentisin, a naturally occurring xanthone, on monoamine oxidase (MAO) enzymes. While direct experimental data for this compound is limited, this document compiles available information on structurally similar compounds and well-established MAO inhibitors to offer a valuable comparative resource. The data presented herein is intended to support further research and drug discovery efforts in the field of neurodegenerative and psychiatric disorders.
Comparative Inhibitory Activity against Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters in the central nervous system. Their inhibition is a key therapeutic strategy for conditions like depression and Parkinson's disease. This compound, a xanthone with the chemical structure 1,7-dihydroxy-3-methoxyxanthone, belongs to a class of compounds known to exhibit MAO inhibitory activity.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference Compound(s) |
| 1,3-dihydroxy-2-methylxanthone (X1) | MAO-A | 3.7 | Reversible | - |
| Genistein | MAO-A | 9.7 | Reversible, Competitive | Deprenyl |
| Genistein | MAO-B | 6.81 | Reversible, Competitive | Deprenyl |
| Quercetin | MAO-A | 1.52 | Reversible, Competitive | - |
| Myricetin | MAO-A | 9.93 | Reversible, Mixed | - |
| Acridine orange | MAO-A | 0.017 | Reversible, Competitive | Methylene blue |
| Oxazine 170 | MAO-B | 0.0065 | Reversible, Competitive | Methylene blue |
| Darrow red | MAO-A | 0.059 | Reversible, Competitive | Methylene blue |
| Darrow red | MAO-B | 0.065 | Reversible, Competitive | Methylene blue |
Note: The data for 1,3-dihydroxy-2-methylxanthone is presented as a proxy for this compound due to structural similarity. Further direct in-vitro validation of this compound's inhibitory activity is required.
Experimental Protocols
The following is a generalized protocol for an in-vitro monoamine oxidase inhibition assay, based on commonly cited methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Phosphate buffer (pH 7.4)
-
Test compound (this compound) and reference inhibitors
-
96-well microplate reader (spectrophotometer or fluorometer)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B are diluted to their optimal working concentrations in phosphate buffer. Substrate solutions (kynuramine for MAO-A, benzylamine for MAO-B) are also prepared in the same buffer.
-
Compound Dilution: The test compound and reference inhibitors are serially diluted in DMSO and then in phosphate buffer to achieve a range of final assay concentrations.
-
Assay Reaction:
-
In a 96-well plate, add a pre-determined volume of the enzyme solution to each well.
-
Add the test compound or reference inhibitor at various concentrations to the respective wells.
-
A control group with no inhibitor and a blank group with no enzyme are included.
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Detection:
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
The formation of the product is measured. For kynuramine, the production of 4-hydroxyquinoline can be measured spectrophotometrically at approximately 316 nm. For benzylamine, the formation of benzaldehyde can be measured at around 250 nm. Alternatively, a coupled-enzyme assay can be used to produce a fluorescent or colorimetric signal.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Experimental Workflow and MAO Signaling
To further clarify the experimental process and the biological context, the following diagrams are provided.
A Comparative Analysis of the Efficacy of Gentisin and its Derivatives in Inflammation, Oxidative Stress, and Cancer
For Immediate Release
[City, State] – A comprehensive review of scientific literature reveals that gentisin and its derivatives hold significant promise as therapeutic agents, demonstrating notable efficacy in mitigating inflammation, combating oxidative stress, and inhibiting cancer cell growth. This comparison guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a detailed analysis of their biological activities, underlying mechanisms of action, and experimental protocols.
Gentisic acid, a key form of this compound, and its derivatives have been the subject of numerous studies to evaluate and enhance their therapeutic potential. These investigations have primarily focused on their antioxidant, anti-inflammatory, and anticancer properties.
Anti-inflammatory and Antioxidant Efficacy
Gentisic acid has demonstrated potent anti-inflammatory and antioxidant activities. It effectively suppresses inflammatory responses by modulating key signaling pathways, including the NF-κB and MAPK pathways.[1][2] Specifically, gentisic acid has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of NF-κB, IKKα/β, and IκBα in RAW 264.7 macrophages.[1] Furthermore, it has been observed to attenuate airway inflammation and oxidative stress by modulating the Nrf2/HO-1 and NF-κB signaling pathways.[3][4]
The antioxidant capacity of gentisic acid is well-documented, with studies highlighting its ability to scavenge free radicals. For instance, in a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, gentisic acid was the only derivative among aspirin and other salicylic acid derivatives to exhibit scavenging features.[5] One study reported an EC50 of 0.09 for gentisic acid in a DPPH kinetic assay, indicating its strong antioxidant potential.[6][7]
Derivatives of gentisic acid, particularly esters, have been synthesized and evaluated to improve upon its natural activity. While some studies suggest that esterification can impact antioxidant properties, the specific modifications play a crucial role in the resulting efficacy.
Gentiopicroside, a glycoside of this compound, has also been extensively studied for its anti-inflammatory effects. Several novel gentiopicroside derivatives have been synthesized that exhibit enhanced anti-inflammatory activity compared to the parent compound.[8]
Comparative Anti-inflammatory Activity of Gentiopicroside and Its Derivatives
| Compound | In Vitro Anti-inflammatory Activity (RAW 264.7 cells) | In Vivo Anti-inflammatory Activity (Xylene-induced mouse ear swelling) |
| Gentiopicroside | Baseline activity | Baseline activity |
| Derivative PL-2 | More active than gentiopicroside | Higher inhibition rate than celecoxib |
| Derivative PL-7 | More active than gentiopicroside | Higher inhibition rate than celecoxib |
| Derivative PL-8 | More active than gentiopicroside | Higher inhibition rate than celecoxib |
Note: This table is a summary of findings from a study by Ren et al. (2023) where a total of 21 novel gentiopicroside derivatives were synthesized and evaluated. Several of these derivatives showed superior anti-inflammatory activity compared to the parent compound and the positive control, celecoxib.
Anticancer Potential
The anticancer properties of gentisic acid and its derivatives are an emerging area of research. Studies have shown that gentisic acid can inhibit the proliferation of various cancer cells. For example, it has demonstrated anti-proliferative effects in HCT15 cells with an IC50 of 800 μM.[9] The anticancer activity of gentisic acid is attributed to its ability to induce apoptosis and target angiogenesis.[9]
While extensive comparative data for a wide range of this compound derivatives in cancer is still developing, initial findings are promising. For instance, transformed root extract of Leonurus sibiricus L., containing gentisic acid among other phenolic compounds, has been shown to block the proliferation of glioma cells.[5]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its derivatives are underpinned by their interaction with critical cellular signaling pathways.
Anti-inflammatory Signaling Pathway of Gentisic Acid
The following diagram illustrates the key signaling pathways modulated by gentisic acid in its anti-inflammatory action.
Caption: Gentisic acid inhibits LPS-induced inflammation by suppressing the NF-κB and MAPK signaling pathways.
Experimental Protocols
A summary of key experimental methodologies used to evaluate the efficacy of this compound and its derivatives is provided below.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay assesses the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Workflow:
Caption: Workflow for determining antioxidant activity using the DPPH radical scavenging assay.
In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
This assay evaluates the anti-inflammatory effects of compounds by measuring the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
Workflow:
Caption: Workflow for the in vitro evaluation of anti-inflammatory activity in RAW 264.7 macrophages.
Cell Viability (Cytotoxicity) Assay
This assay is crucial to determine the cytotoxic effects of the compounds on cells and to distinguish anti-proliferative effects from general toxicity. The MTT assay is a commonly used method.
Experimental Steps:
-
Cell Seeding: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a specific density.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound and its derivatives, particularly gentisic acid and gentiopicroside, exhibit a wide range of beneficial biological activities. The structural modification of these parent compounds has led to the development of derivatives with enhanced efficacy, especially in the context of anti-inflammatory action. Further research focusing on the synthesis and evaluation of a broader range of this compound derivatives is warranted to fully explore their therapeutic potential in various diseases, including cancer. The detailed experimental protocols and mechanistic insights provided in this guide aim to support and accelerate these research endeavors.
References
- 1. Modulation of Inflammatory Pathways and Adipogenesis by the Action of Gentisic Acid in RAW 264.7 and 3T3-L1 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Inflammatory Pathways and Adipogenesis by the Action of Gentisic Acid in RAW 264.7 and 3T3-L1 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gentisic acid attenuates ovalbumin-induced airway inflammation, oxidative stress, and ferroptosis through the modulation of Nrf2/HO-1 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. boffinaccess.com [boffinaccess.com]
- 6. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Gentiopicroside Derivatives as Novel Cyclooxygenase-2 Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gentamicin's Bioactivity Across Diverse Cell Lines
A note on nomenclature: The initial topic specified "gentisin." However, comprehensive searches consistently yielded results for "gentamicin," an aminoglycoside antibiotic. It is highly probable that "this compound" was a misspelling, and therefore, this guide focuses on the bioactivity of gentamicin.
This guide provides a comparative overview of the biological activity of gentamicin across various cell lines, with a focus on its impact on cell viability and the induction of apoptosis. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the reproducibility and cell-type-specific effects of this compound.
Quantitative Bioactivity of Gentamicin: A Comparative Table
| Cell Line | Cell Type | Bioactivity Observed | Effective Concentration | Citation |
| SUP-T1 | Human non-Hodgkin's T-cell lymphoblastic lymphoma | Inhibition of cell growth and induction of cell death. | Strong reduction in cell growth at 0.25 mM and 2 mM after 72 hours. | [1][2] |
| NCI-H460 | Human non-small cell lung cancer | Sensitizes cells to other anticancer agents (digitoxin, camptothecin, vinblastine) through ROS production. | Sensitizing effect observed at sub-toxic concentrations (starting from 1 µM). Standalone IC50 not a primary focus of the study. | [3] |
| NCI-N87 | Human gastric cancer | Inhibition of cell proliferation, reduced cell viability, and induction of apoptosis. Downregulation of PTEN, VDR, and neutral sphingomyelinase. Upregulation of acid sphingomyelinase. | Dose-dependent inhibition of cell growth. | [4][5] |
| MCF-7 | Human breast adenocarcinoma | Inhibition of mitochondrial membrane potential and induction of mitochondrial superoxide. | Effects observed at 0.05 mg/ml. | [6][7] |
| MDA-MB-231 | Human breast adenocarcinoma | Inhibition of mitochondrial membrane potential and induction of mitochondrial superoxide. | Effects observed at 0.05 mg/ml. | [6][7] |
| LLC-PK1 | Porcine kidney proximal tubule epithelial cells | Induction of apoptosis. | Apoptosis observed with concentrations up to 3 mM over 4 days. | [8] |
| MDCK | Canine kidney epithelial cells | Induction of apoptosis. | Apoptosis observed with concentrations up to 3 mM over 4 days. | --- |
| MCF-12A | Human mammary epithelial (non-cancerous) | Inhibition of mitochondrial membrane potential and induction of DNA oxidative damage. | Effects observed at 0.05 mg/ml. | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of gentamicin and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization of Formazan: Carefully remove the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.[9][10][11]
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Procedure:
-
Cell Treatment: Culture cells in the presence of the desired concentrations of gentamicin for the specified time.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect the cells by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye such as propidium iodide (PI) or 7-AAD to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the signaling pathways affected by gentamicin and a typical experimental workflow for assessing its bioactivity.
Caption: Experimental workflow for assessing gentamicin's bioactivity.
Caption: Gentamicin-induced apoptosis signaling pathway.
References
- 1. Gentamicin Arrests Cancer Cell Growth: The Intriguing Involvement of Nuclear Sphingomyelin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Use of Gentamicin in the ROS-Mediated Sensitization of NCI-H460 Lung Cancer Cells to Various Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Exploring the Role of Gentamicin in Cancer Treatment – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. The adverse effect of gentamicin on cell metabolism in three cultured mammary cell lines: “Are cell culture data skewed?” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The adverse effect of gentamicin on cell metabolism in three cultured mammary cell lines: “Are cell culture data skewed?” | PLOS One [journals.plos.org]
- 8. Gentamicin Causes Apoptosis at Low Concentrations in Renal LLC-PK1 Cells Subjected to Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Gentisin and Other Natural Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of gentisin against other well-researched natural compounds: curcumin, resveratrol, and quercetin. The information presented is supported by experimental data to aid in the evaluation of these compounds for potential therapeutic applications.
Introduction to Natural Anti-Inflammatory Agents
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. While synthetic anti-inflammatory drugs are widely used, they are often associated with adverse side effects, leading to a growing interest in the therapeutic potential of natural compounds. This compound, a xanthone found in the Gentianaceae family of plants, has demonstrated anti-inflammatory properties. This guide compares its efficacy and mechanisms of action with those of curcumin, resveratrol, and quercetin, three of the most extensively studied natural anti-inflammatory agents.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of these compounds are primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.
This compound and other xanthones have been shown to exert their anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells[1][2]. A related compound, gentisic acid, has also been noted for its antioxidant and anti-inflammatory activities[3][4][5][6].
Curcumin , the active component of turmeric, is known to suppress the activation of the transcription factor nuclear factor-kappa B (NF-κB), a critical regulator of the inflammatory response[7]. By inhibiting NF-κB, curcumin downregulates the expression of various inflammatory enzymes and cytokines, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and TNF-α[7].
Resveratrol , a polyphenol found in grapes and berries, exhibits its anti-inflammatory effects through multiple mechanisms, including the inhibition of COX enzymes[8]. It has been shown to be a potent inhibitor of COX-1, with some studies suggesting it is a peroxidase-mediated inactivator of this isoform[8].
Quercetin , a flavonoid present in many fruits and vegetables, is a potent antioxidant and anti-inflammatory agent. It has been shown to inhibit the activation of both NF-κB and signal transducer and activator of transcription 1 (STAT-1), leading to a reduction in iNOS expression and NO production[9][10].
Quantitative Comparison of In Vitro Anti-Inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound and the other selected natural compounds on key inflammatory markers. It is important to note that the data is compiled from various studies, and direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions.
| Compound | Target | Cell Line | IC50 Value | Reference |
| Genistein * | NF-κB Activation | RAW 264.7 | ~25 µM | [9] |
| NO Production | RAW 264.7 | ~20 µM | [9] | |
| Gentisic Acid | Antioxidant Activity (DPPH) | - | ~7 mM | [3] |
| Curcumin | TNF-α Production | RAW 264.7 | 7.4 µM | [4] |
| NO Production | Primary Microglia | 3.7 µM | ||
| Resveratrol | COX-1 Activity | - | k_inact / K_i = 45 M⁻¹s⁻¹ | [7] |
| COX-2 Activity | HT-29 cells | ~60 µM | [8] | |
| Quercetin | NF-κB Activation | RAW 264.7 | ~10 µM | [9] |
| NO Production | RAW 264.7 | ~15 µM | [9] |
Note: Genistein is a flavonoid structurally similar to this compound and is used here as a proxy due to the limited direct quantitative data for this compound's anti-inflammatory activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Anti-Inflammatory Assays
1. LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is widely used to screen for potential anti-inflammatory agents by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The amount of nitrite, a stable metabolite of NO, in the supernatant is quantified using the Griess reagent. This involves mixing an equal volume of supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
2. Western Blot Analysis for NF-κB Activation
This technique is used to determine the effect of a compound on the activation of the NF-κB signaling pathway by measuring the levels of key proteins such as phosphorylated p65 and IκBα.
-
Cell Lysis and Protein Quantification:
-
RAW 264.7 cells are treated with the test compound and/or LPS as described above.
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged, and the supernatant containing the total protein is collected.
-
The protein concentration is determined using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (typically 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for the protein of interest (e.g., anti-phospho-NF-κB p65, anti-IκBα) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the protein levels are normalized to a loading control such as β-actin or GAPDH.
-
In Vivo Anti-Inflammatory Assay
Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats or Swiss albino mice are typically used.
-
Procedure:
-
The animals are fasted overnight before the experiment.
-
The initial paw volume of the right hind paw is measured using a plethysmometer.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes) to allow for absorption of the compound, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is given into the right hind paw to induce inflammation and edema.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated for each treated group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for screening anti-inflammatory compounds.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: Experimental workflow for anti-inflammatory agent screening.
Conclusion
This compound, curcumin, resveratrol, and quercetin all demonstrate significant anti-inflammatory properties through the modulation of key inflammatory pathways. While direct comparative data for this compound is still emerging, the available evidence suggests that it shares common mechanisms of action with other well-established natural anti-inflammatory compounds, particularly other flavonoids like quercetin and genistein. Curcumin and quercetin appear to be potent inhibitors of NF-κB and NO production. Resveratrol shows notable activity against COX enzymes.
References
- 1. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Insight into Gentisic Acid Antidiabetic Potential Using In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proinflammatory Cytokines IL-6 and TNF-α Increased Telomerase Activity through NF-κB/STAT1/STAT3 Activation, and Withaferin A Inhibited the Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects of Flavonoids: Genistein, Kaempferol, Quercetin, and Daidzein Inhibit STAT-1 and NF-κB Activations, Whereas Flavone, Isorhamnetin, Naringenin, and Pelargonidin Inhibit only NF-κB Activation along with Their Inhibitory Effect on iNOS Expression and NO Production in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Gentamicin: A Guide for Laboratory Professionals
Note: This guide pertains to the disposal of Gentamicin. No relevant safety and disposal information was found for "Gentisin."
Gentamicin is an antibiotic widely used in research and pharmaceutical applications. Proper handling and disposal are crucial to ensure personnel safety and prevent environmental contamination. This document provides detailed procedures for the safe disposal of Gentamicin, in solid form and in solutions, tailored for researchers, scientists, and drug development professionals.
Key Safety and Hazard Information
Gentamicin is classified with specific health hazards. It is essential to be aware of these before handling the compound.
| Property | Information | Citations |
| Chemical Name | Gentamicin | [1] |
| CAS Number | 1403-66-3 | [2] |
| Primary Hazards | - Reproductive toxicity (Category 1A) - Specific target organ toxicity (Kidney, inner ear) through repeated oral exposure (Category 1) - May cause an allergic skin reaction. - May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [3][4] |
| Hazard Statements | - H360D: May damage the unborn child. - H372: Causes damage to organs (Kidney, inner ear) through prolonged or repeated exposure if swallowed. - H317: May cause an allergic skin reaction. - H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [2][3][4] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. | [5] |
Personal Protective Equipment (PPE)
When handling Gentamicin, appropriate personal protective equipment must be worn to minimize exposure risk.
| PPE | Specification | Citations |
| Gloves | Protective gloves | [2][3] |
| Clothing | Protective clothing | [2][3] |
| Eye Protection | Safety glasses with side shields or goggles | [3][6] |
| Face Protection | Face protection as needed | [2][3] |
| Respiratory Protection | If ventilation is insufficient, use with local exhaust ventilation. Do not breathe mist or vapors. | [3][7][8] |
Step-by-Step Disposal Protocol for Gentamicin Waste
This protocol outlines the necessary steps for the safe disposal of Gentamicin, including stock solutions, used media, and contaminated labware.
Objective: To safely collect and dispose of Gentamicin waste in accordance with institutional and regulatory guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Approved hazardous waste container, clearly labeled
-
Inert absorbent material (for spills)
-
Sealed plastic bags
Procedure:
-
Waste Segregation and Collection:
-
Solid Gentamicin and Concentrated Stocks: Unused or expired solid Gentamicin and concentrated stock solutions are considered hazardous chemical waste.[9] These should be collected in an approved, clearly labeled container for chemical waste.[7][9]
-
Dilute Solutions and Used Media: Cell culture media containing Gentamicin should also be treated as chemical waste.[9] Do not empty these solutions down the drain.[7] Collect them in a designated hazardous waste container.
-
Contaminated Labware: All items such as pipette tips, flasks, and gloves that have come into contact with Gentamicin should be considered contaminated. Place these items in a sealed plastic bag and dispose of them as hazardous waste along with the chemical waste containers.[7]
-
-
Spill Management:
-
Containment: In the event of a spill, prevent further leakage or spreading.[3][6] For large spills, create a dike or use other containment methods.[3][6]
-
Absorption: Soak up the spill with an inert absorbent material.[3][6]
-
Collection: Carefully collect the absorbent material and place it in a suitable, labeled container for disposal.[7]
-
Ventilation: Ensure the affected area is well-ventilated.[7]
-
Reporting: Advise local authorities if significant spillages cannot be contained.[3][6]
-
-
Container Management and Final Disposal:
-
Labeling: Ensure all waste containers are properly labeled with the contents ("Gentamicin Waste") and the appropriate hazard symbols.[6]
-
Storage: Store waste containers in a secure, locked location.[2][3][5]
-
Disposal: Dispose of the contents and the container through an approved waste disposal plant.[2][3][5] Adhere strictly to all local, regional, and national regulations for hazardous waste disposal.[7][10]
-
Gentamicin Disposal Workflow
Caption: Decision workflow for the safe disposal of Gentamicin waste.
First Aid Measures
In case of exposure to Gentamicin, follow these first aid procedures:
| Exposure Route | First Aid Procedure | Citations |
| Inhalation | Remove to fresh air. Seek medical attention if symptoms persist. | [2] |
| Skin Contact | Immediately flush skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention. | [2] |
| Eye Contact | Flush eyes with water as a precaution. Get medical attention if irritation develops and persists. | [2] |
| Ingestion | DO NOT induce vomiting. Rinse mouth thoroughly with water and get medical attention. | [2] |
If exposed or concerned, it is crucial to get medical advice or attention.[2][3][5]
References
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. merck.com [merck.com]
- 3. organon.com [organon.com]
- 4. carlroth.com [carlroth.com]
- 5. organon.com [organon.com]
- 6. organon.com [organon.com]
- 7. carlroth.com [carlroth.com]
- 8. organon.com [organon.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
